cis-2,6-Dimethylpiperazine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2R,6S)-2,6-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNWESYYDINUHV-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296263 | |
| Record name | rel-(2R,6S)-2,6-Dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21655-48-1 | |
| Record name | rel-(2R,6S)-2,6-Dimethylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21655-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(2R,6S)-2,6-Dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
cis-2,6-Dimethylpiperazine chemical properties
An In-depth Technical Guide to the Chemical Properties of cis-2,6-Dimethylpiperazine
Introduction
This compound is a versatile heterocyclic diamine that serves as a crucial building block and intermediate in a variety of chemical syntheses.[1] Its unique structural features, including the presence of two methyl groups in a cis configuration on the piperazine ring, impart specific reactivity and stereochemistry that are highly valued in medicinal chemistry and materials science.[1] This compound is frequently utilized in the development of novel drug candidates, particularly for central nervous system (CNS) agents, and as a key component in the synthesis of agrochemicals, specialty polymers, and as a ligand in coordination chemistry.[1] Its utility is underscored by its role in preparing biologically active compounds, such as antibacterial agents.[2][3]
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | References |
| CAS Number | 21655-48-1 | [1][4][5][6] |
| Molecular Formula | C₆H₁₄N₂ | [1][4][7] |
| Molecular Weight | 114.19 g/mol | [1][4][7] |
| Appearance | White to orange to green crystalline powder; Pale yellow to light yellow solid | [1][2][5][8] |
| Melting Point | 112 - 115 °C | [1][5] |
| Boiling Point | 160 - 162 °C | [1][2][9] |
| Density | 0.9140 g/cm³ (estimate) | [2][9] |
| Flash Point | 45 °C (113 °F) - closed cup | [2][10] |
| Water Solubility | Completely soluble | [2] |
| pKa | 9.38 ± 0.60 (Predicted) | [9] |
| LogP | 0.5923 | [4] |
| Topological Polar Surface Area (TPSA) | 24.06 Ų | [4] |
Spectral Data
Spectroscopic data is critical for the identification and characterization of this compound. The following table summarizes the available spectral information.
| Spectroscopic Technique | Data Availability | References |
| ¹H NMR | Spectrum available | [11][12] |
| ¹³C NMR | Spectrum available | [13] |
| Infrared (IR) Spectroscopy | Spectrum available | [11][13] |
| Mass Spectrometry (MS) | Spectrum available (Molecular Ion: 114 m/z) | [11][14][15] |
Synthesis Protocol
A common and industrially relevant method for the synthesis of this compound involves the reductive amination and cyclization of diisopropanolamine.[2][8][16] This process is designed to selectively produce the cis isomer.[16]
Experimental Protocol: Synthesis of this compound from Diisopropanolamine
Objective: To synthesize this compound with high selectivity by the catalytic reaction of diisopropanolamine and ammonia.[16]
Materials:
-
Diisopropanolamine
-
Ammonia (NH₃)
-
Hydrogen (H₂)
-
Raney Nickel (or other suitable nickel or cobalt catalyst)[16]
-
Toluene (or other aromatic hydrocarbon solvent like benzene or xylene)[16]
Procedure:
-
Reaction Setup: In a high-pressure autoclave, charge diisopropanolamine, the Raney Nickel catalyst, and toluene. The preferred solvent amount is 0.5 to 5 parts by weight relative to diisopropanolamine.[16]
-
Ammoniation and Hydrogenation: Seal the autoclave and introduce ammonia. Pressurize the vessel with hydrogen gas to a pressure of 1-12 MPa (preferably 2.5-10 MPa).[17]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 150-220°C (specifically 190-210°C is often preferred) for 2.5 to 5 hours.[17] The presence of the organic solvent is crucial for enhancing the selectivity towards the cis-isomer.[17]
-
Catalyst Removal: After cooling the reactor, the reaction mixture is filtered to remove the solid catalyst.[17]
-
Work-up and Purification:
-
The filtrate, containing a mixture of cis- and trans-2,6-dimethylpiperazine in the organic solvent, is subjected to azeotropic distillation to remove water.[17]
-
The crude product is then purified by distillation. The fraction boiling at 150-153°C is collected.[17]
-
For higher purity, the distilled product is subjected to recrystallization. The product is dissolved in a suitable solvent (e.g., by adding more toluene and heating), then cooled to induce crystallization of the cis-isomer.[16][17]
-
-
Isomerization (Optional): The mother liquor, enriched with the trans-isomer, can be subjected to a further isomerization step at a temperature of at least 180°C in the presence of a catalyst to convert the trans-isomer back to the desired cis-isomer, thereby increasing the overall yield.[17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 21655-48-1 [m.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 21655-48-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. This compound | 21655-48-1 [chemicalbook.com]
- 9. 2,6-Dimethylpiperazine CAS#: 108-49-6 [m.chemicalbook.com]
- 10. 2,6-Dimethylpiperazine 97 108-49-6 [sigmaaldrich.com]
- 11. 2,6-Dimethylpiperazine | C6H14N2 | CID 66056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,6-Dimethylpiperazine(108-49-6) 1H NMR [m.chemicalbook.com]
- 13. This compound(21655-48-1) IR2 [m.chemicalbook.com]
- 14. This compound(21655-48-1) MS [m.chemicalbook.com]
- 15. Piperazine, 2,6-dimethyl- [webbook.nist.gov]
- 16. JP3443583B2 - Method for producing this compound - Google Patents [patents.google.com]
- 17. DE19907829A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of cis-2,6-Dimethylpiperazine
This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of cis-2,6-dimethylpiperazine, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Conformational Analysis
This compound is a heterocyclic organic compound featuring a six-membered piperazine ring substituted with two methyl groups at the 2 and 6 positions. The "cis" isomer designation signifies that both methyl groups are oriented on the same side of the plane of the piperazine ring.
The piperazine ring predominantly adopts a chair conformation to minimize steric strain. In the case of the cis isomer, the thermodynamically most stable conformation is the one where one methyl group occupies an axial position and the other an equatorial position. This arrangement is in equilibrium with a ring-flipped conformation of equal energy. The nitrogen atoms in the ring also possess lone pairs of electrons, which can be oriented either axially or equatorially, contributing to the overall conformational dynamics of the molecule.
Below is a diagram illustrating the chair conformation of this compound.
An In-depth Technical Guide to the Stereoisomerism of cis-2,6-Dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomerism of cis-2,6-dimethylpiperazine, a crucial building block in medicinal chemistry. Due to the presence of two stereocenters, this compound exists as a pair of enantiomers, (2R,6S) and (2S,6R), which are in a meso relationship. This document details the synthesis of the cis-diastereomer, methods for the separation of its enantiomers, and the potential impact of its stereochemistry on biological activity, drawing parallels from related substituted piperazine derivatives. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support researchers in the synthesis, characterization, and application of these stereoisomers in drug discovery and development.
Introduction to the Stereoisomerism of 2,6-Dimethylpiperazine
2,6-Dimethylpiperazine possesses two chiral centers at the C2 and C6 positions. This gives rise to three possible stereoisomers: a pair of enantiomers for the trans-diastereomer ((2R,6R) and (2S,6S)) and a meso compound for the cis-diastereomer. The cis isomer, formally (2R,6S)-2,6-dimethylpiperazine, is superimposable on its mirror image, (2S,6R)-2,6-dimethylpiperazine, due to a plane of symmetry. However, in a chiral environment, these two forms can be resolved. This compound is a valuable precursor in the synthesis of various pharmaceutical agents, including antibacterial and anticancer compounds.[1] The precise stereochemical orientation of the methyl groups can significantly influence the pharmacological and pharmacokinetic properties of the final drug molecule.
Synthesis of this compound
The selective synthesis of the cis-diastereomer of 2,6-dimethylpiperazine is a key challenge. Several methods have been developed to favor the formation of the cis isomer over the trans isomer. One common approach involves the catalytic hydrogenation of diisopropanolamine.
Diastereoselective Synthesis
A patented method describes the synthesis of this compound with high selectivity through the reaction of diisopropanolamine with ammonia and hydrogen in the presence of a hydrogenation catalyst.[1] The use of an organic solvent, such as toluene, and subsequent crystallization are crucial for obtaining high purity cis-isomer.[2]
Experimental Protocol: Synthesis of this compound [1][2]
-
Materials: Diisopropanolamine, Toluene, Ammonia, Hydrogen, Hydrogenation catalyst (e.g., Nickel-based).
-
Procedure:
-
In a high-pressure autoclave, combine diisopropanolamine and toluene.
-
Add the hydrogenation catalyst.
-
Introduce liquid ammonia and pressurize the reactor with hydrogen.
-
Heat the mixture to the reaction temperature (e.g., 180-200°C) and maintain for several hours.
-
After cooling, filter the reaction mixture to remove the catalyst.
-
The filtrate, containing a mixture of cis- and trans-2,6-dimethylpiperazine in toluene, is subjected to azeotropic distillation to remove water.
-
Upon cooling the toluene solution, this compound crystallizes due to its lower solubility.
-
The crystals are collected by filtration and can be further purified by recrystallization.
-
Quantitative Data: Diastereomeric Ratio and Yield
| Parameter | Value | Reference |
| Reaction Temperature | 200°C | [2] |
| Initial cis:trans Ratio | ~1.5 : 1 | [2] |
| Purity after Recrystallization | >99% cis-isomer | [1] |
| Overall Yield of cis-isomer | up to 63% | [1] |
Chiral Resolution of this compound
While this compound is a meso compound, its enantiomeric forms, (2R,6S) and (2S,6R), can be resolved by forming diastereomeric salts with a chiral resolving agent. A common and effective resolving agent for amines is tartaric acid.
Experimental Protocol: Chiral Resolution using Tartaric Acid (Adapted from a similar resolution)
-
Materials: Racemic this compound, L-(+)-tartaric acid, suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Procedure:
-
Dissolve racemic this compound in the chosen solvent.
-
Add a solution of L-(+)-tartaric acid in the same solvent (typically in a 1:1 molar ratio).
-
Allow the mixture to stand, or cool it, to induce the crystallization of one of the diastereomeric salts ((2R,6S)-2,6-dimethylpiperazine-L-tartrate or (2S,6R)-2,6-dimethylpiperazine-L-tartrate), which will be less soluble.
-
Collect the precipitated crystals by filtration.
-
The free enantiomerically enriched amine can be liberated by treating the diastereomeric salt with a base (e.g., NaOH solution) and extracting with an organic solvent.
-
The other enantiomer can be recovered from the mother liquor.
-
Workflow for Chiral Resolution
References
A Comprehensive Technical Guide to the Synthesis of cis-2,6-Dimethylpiperazine from Diisopropanolamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of cis-2,6-dimethylpiperazine from diisopropanolamine, a critical intermediate in the manufacturing of various pharmaceuticals, including the antibacterial agent sparfloxacin.[1][2] The document details the reaction's core principles, experimental protocols derived from established industrial processes, and quantitative data to support reproducibility and optimization.
Introduction: The Strategic Importance of this compound
Substituted piperazines are valuable building blocks in the synthesis of rubber auxiliaries, crop protection agents, and pharmacological agents.[1] Among these, this compound is a key raw material for producing certain antibacterial quinolonecarboxylic acid derivatives.[1][2] The selective synthesis of the cis-isomer is paramount for its application in pharmaceuticals, where stereochemistry dictates biological activity. This guide focuses on the reductive cyclization of diisopropanolamine in the presence of ammonia and hydrogen over a hydrogenation catalyst, a common industrial method for producing this vital intermediate.
Reaction Mechanism and Stereoselectivity
The synthesis of 2,6-dimethylpiperazine from diisopropanolamine involves a catalytic reductive amination and subsequent intramolecular cyclization. The diisopropanolamine, which can be a mixture of isomers including HN-(CH₂-CH(OH)CH₃)₂, HN-(CH(CH₃)-CH₂OH)₂, and HN(CH(CH₃)-CH₂OH)(CH₂-CH(OH)CH₃), is reacted with ammonia and hydrogen.[3] The presence of an organic solvent, particularly aromatic hydrocarbons like toluene, has been shown to be crucial for achieving high selectivity towards the desired cis-isomer.[3][4] For instance, the cyclization of diisopropanolamine with a Raney-Nickel catalyst in toluene yields a this compound selectivity of 81-82%, whereas using water as a solvent drops the selectivity to 72%.[3]
The reaction proceeds through the conversion of the hydroxyl groups of diisopropanolamine to amino groups, followed by ring closure. The stereochemical outcome, favoring the cis-isomer, is influenced by the catalyst and reaction conditions. The trans-isomer, which is also formed, can be isomerized to the cis-form at elevated temperatures (at least 180°C) in the presence of a catalyst, thereby increasing the overall yield of the desired product.[1]
Experimental Workflow
The overall process for the synthesis and purification of this compound from diisopropanolamine can be broken down into several key stages: catalytic reaction, catalyst separation, solvent and water removal, and purification by crystallization.
Detailed Experimental Protocols
The following protocols are synthesized from patent literature and represent a typical industrial approach.[3][4]
4.1. Catalytic Cyclization of Diisopropanolamine
-
Apparatus: A high-pressure autoclave reactor equipped with a stirrer, heating mantle, and gas inlets.
-
Reagents:
-
Procedure:
-
Charge the autoclave with diisopropanolamine and toluene.
-
Add the hydrogenation catalyst to the mixture.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Introduce ammonia into the reactor.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 MPa to 10 MPa).[3]
-
Heat the reactor to the reaction temperature (e.g., 190-210°C) while stirring.[3]
-
Maintain the reaction for a specified duration (e.g., 2-5 hours).[3]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
4.2. Product Isolation and Purification
-
Procedure:
-
Filter the reaction mixture to remove the catalyst. The catalyst can potentially be recycled.[3]
-
The filtrate, containing a mixture of cis- and trans-2,6-dimethylpiperazine, solvent, and water, is subjected to azeotropic distillation to remove the water.[3]
-
After water removal, the organic solvent is partially removed by distillation to concentrate the product.
-
The concentrated solution is then cooled to induce crystallization of the this compound. The crystallization can be enhanced by the addition of an aliphatic hydrocarbon such as light gasoline or petroleum ether.[3]
-
The crystallized product is collected by filtration, washed with a cold solvent mixture (e.g., isopropanol and light gasoline), and dried.
-
For higher purity, one or more recrystallization steps can be performed. A double recrystallization can yield 100% pure this compound.[3] The mother liquor, containing the trans-isomer and some remaining cis-isomer, can be further processed to isomerize the trans-isomer and recover more of the cis-product.
-
Quantitative Data
The following tables summarize the quantitative data extracted from various sources, providing a comparative overview of reaction conditions and outcomes.
Table 1: Reaction Conditions for the Synthesis of 2,6-Dimethylpiperazine
| Parameter | Value | Source |
| Starting Material | Diisopropanolamine | [1][3][4] |
| Co-reactants | Ammonia, Hydrogen | [1][3][4] |
| Catalyst | Raney Nickel, Raney Cobalt, Ni/Fe (85/15) | [1][3][4] |
| Solvent | Toluene, Benzene, Xylene | [1][3][4] |
| Temperature | 100 - 250 °C (preferred 190 - 210 °C) | [3] |
| Pressure | 1 - 12 MPa (preferred 2.5 - 10 MPa) | [3] |
| Reaction Time | 2 - 10 hours (preferred 2.5 - 5 hours) | [3] |
Table 2: Yields and Selectivity
| Parameter | Value | Conditions / Notes | Source |
| Selectivity for cis-2,6-DMP | 81.3% | Reaction at 200°C in toluene with a nickel catalyst. | [4] |
| 71.8% | Reaction at 190°C in toluene with a nickel catalyst. | [4] | |
| 81-82% | Cyclization with Raney-Nickel in toluene. | [3] | |
| 72% | Cyclization with Raney-Nickel in water. | [3] | |
| Overall Yield of cis-2,6-DMP | At least 60% (preferably at least 65%) | Based on the diisopropanolamine mixture used. | [3] |
| 59% of theory | After working up the mother liquor. | [3] | |
| 46% of theory | Based on crude diisopropanolamine used in a specific example. | [3] | |
| Purity of cis-2,6-DMP | 99.29% | After single recrystallization. | [3] |
| 100% | After repeated recrystallization. | [3] |
Logical Relationships in Synthesis and Purification
The following diagram illustrates the logical dependencies and outcomes in the synthesis and purification process.
Conclusion
The synthesis of this compound from diisopropanolamine via catalytic reductive amination is a robust and scalable method. High selectivity for the desired cis-isomer can be achieved by careful control of reaction parameters, particularly the choice of an aromatic solvent. Subsequent purification through crystallization allows for the isolation of high-purity this compound suitable for pharmaceutical applications. The potential for isomerization and recycling of the trans-isomer further enhances the overall efficiency of this industrial process. This guide provides a foundational understanding for researchers and professionals involved in the synthesis and application of this important heterocyclic compound.
References
- 1. EP1031568A1 - Procédé pour la préparation de cis-2,6-diméthyl-pipérazine - Google Patents [patents.google.com]
- 2. EP1284262A1 - Procédé pour la préparation de cis-2,6-diméthylpipérazine - Google Patents [patents.google.com]
- 3. DE19907829A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. JP3443583B2 - Method for producing this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of cis-2,6-Dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-2,6-Dimethylpiperazine is a versatile heterocyclic diamine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds and advanced materials. Its stereochemistry and the presence of two secondary amine groups within a constrained cyclic structure impart unique physical and chemical properties that are of significant interest to researchers in medicinal chemistry, polymer science, and agrochemical development. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols for their determination and a summary of its spectral characteristics. This document is intended to be a valuable resource for scientists and professionals engaged in research and development involving this important chemical entity.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, reactivity, and application in various synthetic processes. A summary of these properties is presented in the table below for quick reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₂ | [1][2] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| CAS Number | 21655-48-1 | [1][2] |
| Appearance | White to pale yellow crystalline powder or solid. | |
| Melting Point | 112 - 115 °C | [1][2] |
| Boiling Point | 160 - 162 °C | [1][2] |
| Solubility | Completely soluble in water; sparingly soluble in chloroform; slightly soluble in methanol. | |
| pKa (predicted) | 9.38 ± 0.60 | |
| Density (estimate) | 0.9140 g/cm³ | |
| Refractive Index (estimate) | 1.4628 |
Spectral Data
The structural elucidation of this compound and its derivatives is routinely accomplished using a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl protons, the methine protons at the 2 and 6 positions, the axial and equatorial protons of the methylene groups, and the amine protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the methyl carbons, the methine carbons, and the methylene carbons of the piperazine ring.
-
Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for piperazine derivatives involve cleavage of the C-N bonds within the ring and between the ring and any substituents.
Experimental Protocols
Detailed and accurate determination of physical properties is crucial for the consistent application of this compound in research and development. Below are generalized experimental protocols for measuring its key physical properties.
Melting Point Determination
The melting point of a crystalline solid is a sensitive indicator of its purity.
-
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range should be narrow.
-
Boiling Point Determination
The boiling point is a key characteristic of a liquid, determined at a specific atmospheric pressure.
-
Apparatus: Thiele tube or a micro-boiling point apparatus, small test tube, capillary tube, thermometer, heating oil.
-
Procedure (Micro-method):
-
A small amount of liquid this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
-
Apparatus: Sealed vials, orbital shaker with temperature control, centrifuge, analytical balance, HPLC or other suitable analytical instrument.
-
Procedure:
-
An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, chloroform, methanol) in a sealed vial.
-
The vials are agitated on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
The suspension is centrifuged to separate the undissolved solid.
-
A known volume of the supernatant is carefully removed, filtered, and diluted as necessary.
-
The concentration of the dissolved this compound in the filtrate is quantified using a calibrated analytical method such as HPLC.
-
pKa Determination (Potentiometric Titration)
The pKa value indicates the strength of the basic nitrogen atoms in the piperazine ring.
-
Apparatus: pH meter with a calibrated electrode, burette, stirrer, standard acidic solution (e.g., 0.1 M HCl), beaker.
-
Procedure:
-
A precisely weighed amount of this compound is dissolved in a known volume of deionized water.
-
The solution is stirred continuously, and the initial pH is recorded.
-
The standard acid solution is added in small, precise increments from the burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
The titration is continued past the equivalence points.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. Since this compound has two basic centers, two pKa values will be determined.
-
Synthetic Workflow
This compound is commonly synthesized via the reductive amination of diisopropanolamine. The following diagram illustrates a generalized workflow for its preparation.
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide has provided a detailed summary of the key physical properties of this compound, a compound of considerable importance in synthetic and medicinal chemistry. The tabulated data, along with the outlined experimental protocols and spectral information, offer a solid foundation for researchers and drug development professionals. A thorough understanding of these properties is essential for the effective utilization of this compound as a versatile synthon in the creation of novel molecules with desired therapeutic and material characteristics.
References
An In-depth Technical Guide to cis-2,6-Dimethylpiperazine (CAS: 21655-48-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis-2,6-dimethylpiperazine, a versatile heterocyclic diamine. It serves as a crucial building block in the synthesis of a wide array of chemical entities, most notably in the development of novel pharmaceuticals. This document collates its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data, and its applications in medicinal chemistry, with a focus on its role in the development of antibacterial agents.
Core Chemical and Physical Properties
This compound is a cyclic secondary amine characterized by two methyl groups in a cis configuration on its piperazine ring. This substitution pattern significantly influences its stereochemistry and reactivity, making it a valuable synthon in organic chemistry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 21655-48-1 | [1] |
| Molecular Formula | C₆H₁₄N₂ | [1] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 112-115 °C | [1] |
| Boiling Point | 160 °C | [1] |
| Predicted pKa | 9.38 ± 0.60 | [3][4] |
| Solubility | Completely soluble in water; Sparingly soluble in chloroform; Slightly soluble in methanol | [3] |
Spectroscopic Data
Detailed spectroscopic analyses are crucial for the structural elucidation and purity assessment of this compound. While raw spectral data is not provided here, it is available in various databases.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Description | Source(s) |
| ¹H NMR | Spectral data is available for proton nuclear magnetic resonance. | [5] |
| ¹³C NMR | Spectral data is available for carbon-13 nuclear magnetic resonance. | [6] |
| IR | Infrared spectroscopy data is available. | [7] |
| Mass Spectrometry | Mass spectral data, including the molecular ion peak, is available. The molecular ion has a mass of 114. | [8] |
Experimental Protocols
The synthesis of this compound is well-documented, with the cyclization of diisopropanolamine being a common industrial method.
Synthesis of this compound from Diisopropanolamine
A prevalent method for the synthesis of this compound involves the reaction of diisopropanolamine with ammonia in the presence of a catalyst.[9] The use of an organic solvent, such as toluene, has been shown to improve the selectivity for the cis isomer.[10]
Reaction Scheme:
Key Experimental Parameters:
-
Reactants: Diisopropanolamine, Ammonia, Hydrogen
-
Catalyst: Hydrogenation catalysts such as Raney nickel or Raney cobalt are preferred.
-
Solvent: Aromatic hydrocarbons like benzene, toluene, or xylene enhance the selectivity for the cis isomer.
-
Temperature: Elevated temperatures are required for the cyclization reaction.
-
Purification: The resulting mixture of cis and trans isomers can be separated by filtration and crystallization. Further purification can be achieved by azeotropic distillation to remove water, followed by recrystallization.[10] 100% pure this compound can be obtained through distillation and double recrystallization.
Applications in Drug Development
This compound is a significant building block in the pharmaceutical industry, primarily due to its ability to be incorporated into a variety of molecular scaffolds, leading to compounds with diverse biological activities.[1] The piperazine moiety is a common feature in many centrally active drugs, including antipsychotics, antidepressants, and anxiolytics.
Role in the Synthesis of Sparfloxacin
A notable application of this compound is in the synthesis of Sparfloxacin, a broad-spectrum fluoroquinolone antibiotic.[11] Sparfloxacin is effective against both Gram-positive and Gram-negative bacteria.[12]
The synthesis involves the condensation of this compound with a quinolone carboxylic acid derivative.[11]
Workflow for the Incorporation of this compound into Sparfloxacin
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound CAS#: 21655-48-1 [m.chemicalbook.com]
- 4. 2,6-Dimethylpiperazine CAS#: 108-49-6 [m.chemicalbook.com]
- 5. 2,6-Dimethylpiperazine(108-49-6) 1H NMR [m.chemicalbook.com]
- 6. 2,6-Dimethylpiperazine(108-49-6) 13C NMR spectrum [chemicalbook.com]
- 7. This compound(21655-48-1) IR2 [m.chemicalbook.com]
- 8. This compound(21655-48-1) MS spectrum [chemicalbook.com]
- 9. This compound | 21655-48-1 [chemicalbook.com]
- 10. DE19907829A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 11. Production Method of Sparfloxacin - Chempedia - LookChem [lookchem.com]
- 12. selleckchem.com [selleckchem.com]
Spectroscopic Data of cis-2,6-Dimethylpiperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for cis-2,6-dimethylpiperazine, a versatile building block in medicinal chemistry. The information presented herein is intended to support researchers and scientists in the fields of chemical synthesis, drug discovery, and development by providing detailed spectral characterization and the methodologies for its acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ) [ppm] | Multiplicity |
| -CH(CH₃)- | 2.88 | m |
| -NH- | 1.57 | s (broad) |
| -CH₂- (axial) | 2.27 | t |
| -CH₂- (equatorial) | 2.79 | dd |
| -CH₃ | 1.02 | d |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The data for this compound can be accessed through the Spectral Database for Organic Compounds (SDBS).
Table 2: ¹³C NMR Chemical Shifts for this compound (Data sourced from SDBS)
| Carbon | Chemical Shift (δ) [ppm] |
| -CH(CH₃)- | Data available on SDBS |
| -CH₂- | Data available on SDBS |
| -CH₃ | Data available on SDBS |
Solvent: CDCl₃
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of piperazine derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Instrument Setup:
-
Place the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Set the spectral width to encompass the expected proton signals (typically 0-10 ppm).
-
Employ a standard single-pulse sequence.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-100 ppm for aliphatic compounds).
-
Utilize a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.
-
Acquire a larger number of scans compared to ¹H NMR to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR absorption data for this compound can be found on the Spectral Database for Organic Compounds (SDBS).
Table 3: Key IR Absorption Bands for this compound (Data sourced from SDBS)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| Data available on SDBS | N-H stretch | Secondary amine |
| Data available on SDBS | C-H stretch (aliphatic) | -CH₃, -CH₂-, -CH |
| Data available on SDBS | N-H bend | Secondary amine |
| Data available on SDBS | C-H bend | -CH₃, -CH₂- |
| Data available on SDBS | C-N stretch | Aliphatic amine |
Experimental Protocol for FTIR Spectroscopy
The following protocol outlines a common method for obtaining the FTIR spectrum of a solid sample like this compound:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 114 | 18.9 | [M]⁺ (Molecular Ion) |
| 99 | 61.8 | [M - CH₃]⁺ |
| 71 | 100.0 | [C₄H₉N]⁺ |
| 70 | 58.9 | [C₄H₈N]⁺ |
| 56 | 51.1 | [C₃H₆N]⁺ |
| 44 | 94.5 | [C₂H₆N]⁺ |
| 42 | 45.5 | [C₂H₄N]⁺ |
Ionization Method: Electron Ionization (EI) at 75 eV
Experimental Protocol for Mass Spectrometry
A typical experimental setup for acquiring the mass spectrum of a volatile compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is as follows:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or dichloromethane.
-
Gas Chromatography (GC) Inlet:
-
Injector Temperature: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.
-
Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
-
Column: Employ a capillary column suitable for separating amines (e.g., a DB-5ms column).
-
Oven Program: A temperature gradient is used to separate components of the sample mixture. For a pure sample, a short isothermal run may be sufficient.
-
-
Mass Spectrometry (MS) Detector:
-
Ionization Source: Electron Ionization (EI) is commonly used for creating a reproducible fragmentation pattern. The standard electron energy is 70 eV.
-
Mass Analyzer: A quadrupole or ion trap analyzer is typically used to separate the ions based on their m/z ratio.
-
Scan Range: Set the mass scan range to cover the expected molecular ion and fragment ions (e.g., m/z 40-200).
-
-
Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to the analyte, and the mass spectrum of this peak provides the fragmentation pattern.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a known chemical compound to confirm its identity and purity.
Caption: Spectroscopic Analysis Workflow.
An In-depth Technical Guide to the Physical Properties of cis-2,6-Dimethylpiperazine
This technical guide provides a comprehensive overview of the melting and boiling points of cis-2,6-Dimethylpiperazine, a versatile reagent frequently utilized in the synthesis of biologically active compounds, including antibacterial agents.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require accurate physical property data and standardized experimental methodologies.
Physical Properties of this compound
The melting and boiling points of this compound are critical physical constants that are indicative of its purity and are essential for its proper handling, storage, and application in chemical synthesis. A summary of these properties, as reported in various chemical literature, is presented below.
| Physical Property | Reported Value (°C) | Source(s) |
| Melting Point | 112 - 115 | [3] |
| 113 | ||
| 108 - 111 | [1][2][4] | |
| 113 - 114 | [5] | |
| Boiling Point | 160 | [3] |
| 162 | [1][2][4] |
Note: Variations in reported values can be attributed to differences in experimental conditions and sample purity.
Experimental Protocols for Determination of Physical Properties
Accurate determination of melting and boiling points is crucial for the characterization and quality control of chemical compounds. The following sections outline the general, standardized methodologies for these measurements.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp and occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range. A common and reliable method for determining the melting point is the capillary tube method.
Experimental Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal disappears (the completion of melting) are recorded. This range is reported as the melting point.
-
Replicate Measurements: The determination is repeated at least two more times to ensure the reproducibility of the results.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The boiling point is sensitive to changes in atmospheric pressure.
Experimental Protocol:
-
Apparatus Setup: A small quantity of this compound is placed in a small test tube. A short, sealed capillary tube is inverted and placed inside the test tube. The test tube is then attached to a thermometer and heated in a suitable heating bath.
-
Heating: The sample is heated gradually. As the temperature rises, air trapped in the inverted capillary tube will bubble out.
-
Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool slowly.
-
Recording the Boiling Point: The temperature at which the liquid just begins to enter the capillary tube is recorded. This is the boiling point of the substance at the ambient atmospheric pressure.
-
Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), a correction may be necessary.
Logical Workflow for Physical Property Determination
The following diagram illustrates the general workflow for the determination of the melting and boiling points of a chemical compound like this compound.
Caption: General workflow for melting and boiling point determination.
References
The Piperazine Core: A Privileged Scaffold in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its unique structural and physicochemical properties—including its solubility, basicity, chemical reactivity, and conformational flexibility—have made it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][3] This technical guide delves into the discovery and historical development of substituted piperazines, tracing their evolution from a simple anthelmintic to a core component in a vast array of modern pharmaceuticals.
Early Discovery and First Therapeutic Application: An Anthelmintic Agent
Piperazine was originally named for its chemical similarity to piperidine, a component of the black pepper plant (Piper nigrum).[4] However, piperazine itself is not typically derived from this plant.[4] Early syntheses involved reacting alcoholic ammonia with 1,2-dichloroethane or the reduction of pyrazine with sodium in ethanol.[4][5] A common industrial production method involves the ammoniation of ethanolamine.[4][6]
The first significant therapeutic application of piperazine was as an anthelmintic, a drug used to treat parasitic worm infections.[7] Marketed by Bayer in the early 20th century, it became a primary treatment for ascariasis (roundworm) and enterobiasis (pinworm) infections in both humans and animals.[4][8] Its introduction into human medicine for this purpose occurred around 1953.[5][8][9]
The mechanism of action for piperazine's anthelmintic properties involves the paralysis of the parasites, which allows the host's body to expel them.[4][8] This is achieved through its agonist effects on the inhibitory gamma-aminobutyric acid (GABA) receptors on the muscle cells of the worms.[9][10] This binding leads to hyperpolarization of the nerve endings, resulting in a flaccid paralysis of the worm.[9][10] The paralyzed parasites are then dislodged from the intestinal lumen and expelled from the body via normal peristalsis.[7][9] The drug's selectivity for helminths is due to the fact that vertebrates primarily use GABA in the central nervous system, and the GABA receptors in helminths are a different isoform.[4][5]
The Expansion of Substituted Piperazines in Pharmacology
The true versatility of the piperazine scaffold was unlocked with the development of substituted piperazines, where functional groups are added to one or both of the nitrogen atoms, or to the carbon atoms of the ring.[11] This has allowed for the creation of a wide range of drugs targeting various receptors and enzymes.[1][12][13] Many notable drugs contain a piperazine ring as a part of their molecular structure.[4] These can be broadly classified based on the substituent attached to the nitrogen atom, such as phenylpiperazines, benzylpiperazines, and diphenylmethylpiperazines.[4]
Antihistamines: The Rise of Cyclizine
One of the early successes in the development of substituted piperazines was in the field of antihistamines. Cyclizine, a piperazine derivative, was discovered in 1947 and is known for its antiemetic and antivertigo properties.[14] It is primarily used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo.[14][15] Cyclizine acts as a histamine H1-receptor antagonist and also possesses significant central anticholinergic (antimuscarinic) activity.[14][15]
Antipsychotics and Antidepressants: Targeting the Central Nervous System
The piperazine moiety became a key structural feature in the development of drugs for psychiatric disorders.[12][13][16]
-
Antipsychotics : Many antipsychotic drugs, particularly those in the phenothiazine class, incorporate a piperazine ring in their side chain.[17] These drugs, such as fluphenazine and trifluoperazine, primarily act as antagonists at dopamine D2 receptors.[13][18] More recent atypical antipsychotics also feature the piperazine scaffold and often have a broader receptor binding profile, including activity at serotonin receptors.[12][13][19]
-
Antidepressants : Trazodone, a phenylpiperazine derivative, was discovered in Italy in the 1960s and approved by the FDA in 1981.[20][21][22] It represented a new class of antidepressants, distinct from the tricyclics.[20][23] Trazodone acts as a serotonin antagonist and reuptake inhibitor (SARI), with its antidepressant effects likely due to its antagonistic action at the 5-HT2A receptor site.[20][24]
A Serendipitous Discovery: Sildenafil for Erectile Dysfunction
The story of sildenafil (Viagra) is a classic example of drug repositioning.[25] Developed by Pfizer scientists in the 1980s, sildenafil (initially compound UK-92,480) was originally intended as a treatment for hypertension and angina pectoris.[25][26][27] The rationale was to inhibit the phosphodiesterase type 5 (PDE5) enzyme to induce vasodilation.[25] During early clinical trials in the 1990s, the drug showed little effect on angina, but a notable side effect was observed in male volunteers: the induction of penile erections.[25][28] This led to a shift in its development, and in 1998, sildenafil was approved by the FDA as the first oral treatment for erectile dysfunction.[26][27][28] Sildenafil works by inhibiting PDE5, which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[27][29] By inhibiting PDE5, sildenafil allows for increased levels of cGMP, leading to smooth muscle relaxation and increased blood flow to the penis, resulting in an erection upon sexual stimulation.[27][28]
Quantitative Data Summary
The following tables summarize key data for prominent substituted piperazine drugs.
Table 1: Key Substituted Piperazine Drugs and Their Properties
| Drug Name | Year of Discovery/Approval | Therapeutic Class | Mechanism of Action |
| Piperazine | c. 1953 (as anthelmintic) | Anthelmintic | GABA receptor agonist, causing flaccid paralysis of worms.[9][10] |
| Cyclizine | 1947 | Antihistamine, Antiemetic | Histamine H1-receptor antagonist, central anticholinergic activity.[14][15] |
| Trazodone | 1960s (discovered) | Antidepressant (SARI) | Serotonin 5-HT2A receptor antagonist and serotonin reuptake inhibitor.[20][24] |
| Sildenafil | 1989 (synthesized) | Erectile Dysfunction Agent | Phosphodiesterase type 5 (PDE5) inhibitor.[25][26] |
Table 2: Physicochemical Properties of Piperazine
| Property | Value |
| Acidity (pKa) | 9.8 |
| Basicity (pKb) | 4.19 |
| pH (10% aqueous solution) | 10.8–11.8 |
| Solubility in water | Freely soluble |
Data sourced from[4].
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of substituted piperazines.
Synthesis of Piperazine
A common industrial method for the synthesis of piperazine is the reaction of ethanolamine in the presence of ammonia at high temperature and pressure.[6]
Protocol: Synthesis of Piperazine from Ethanolamine
-
Reactants : Ethanolamine, Ammonia, Hydrogen, Potassium Hydroxide.
-
Catalyst : Raney cobalt.
-
Solvent : Ethanol.
-
Procedure :
-
Charge a high-pressure stainless-steel reactor with ethanolamine, Raney cobalt catalyst, and an ethanolic solution of potassium hydroxide.
-
Add liquid ammonia to the reactor.
-
Introduce hydrogen gas to the system.
-
Heat the reactor to a temperature of 150–220°C with stirring, maintaining a pressure of 100–250 atmospheres.
-
After the reaction is complete, cool the reactor and collect the product mixture.
-
Piperazine is then isolated from the product stream, which may also contain other ethyleneamines.[4]
-
Synthesis of Cyclizine
Cyclizine can be synthesized via the Eschweiler–Clarke methylation of diphenylmethylpiperazine.[15]
Protocol: Synthesis of Cyclizine via Eschweiler–Clarke Methylation
-
Reactants : 1-(Diphenylmethyl)piperazine, Formaldehyde, Formic Acid.
-
Procedure :
-
Dissolve 1-(diphenylmethyl)piperazine in a suitable solvent.
-
Add an excess of formaldehyde and formic acid to the solution.
-
Heat the reaction mixture to reflux. The formic acid acts as both a reducing agent and a source of the methyl group.
-
Monitor the reaction until completion (e.g., by TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and evaporate the solvent under reduced pressure to yield cyclizine.
-
Radioligand Binding Assay for H1 Receptor Antagonism (Example for Cyclizine)
This protocol is a generalized example of how the affinity of a compound like cyclizine for the histamine H1 receptor can be determined.
Protocol: Histamine H1 Receptor Binding Assay
-
Materials :
-
Cell membranes expressing the human H1 receptor.
-
Radioligand (e.g., [³H]pyrilamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound (Cyclizine) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known H1 antagonist like diphenhydramine).
-
Scintillation cocktail and scintillation counter.
-
-
Procedure :
-
In a microplate, combine the cell membranes, radioligand, and either buffer (for total binding), the test compound (at varying concentrations), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add a scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the cyclizine concentration.
-
Determine the IC₅₀ value (the concentration of cyclizine that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations: Pathways and Workflows
Signaling Pathways and Logical Relationships
Caption: Mechanism of action of piperazine as an anthelmintic agent.
Caption: Sildenafil's mechanism of action via PDE5 inhibition.
Experimental and Logical Workflows
Caption: Generalized workflow for the synthesis of substituted piperazines.
Caption: Evolution of piperazine from a core structure to diverse drug classes.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Piperazine [chemeurope.com]
- 6. Piperazine synthesis - chemicalbook [chemicalbook.com]
- 7. What is Piperazine used for? [synapse.patsnap.com]
- 8. Piperazine | drug | Britannica [britannica.com]
- 9. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]
- 11. Substituted piperazine - Wikipedia [en.wikipedia.org]
- 12. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cyclizine - Wikipedia [en.wikipedia.org]
- 16. The Recent Development of Piperazine and Piperidine Derivatives a...: Ingenta Connect [ingentaconnect.com]
- 17. Phenothiazine - Wikipedia [en.wikipedia.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents | Bentham Science [eurekaselect.com]
- 20. Trazodone [bionity.com]
- 21. Trazodone | Definition, Medication, Uses, & Side Effects | Britannica [britannica.com]
- 22. newdrugapprovals.org [newdrugapprovals.org]
- 23. [History and pharmacology of trazodone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Rediscovering Trazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pharmacyplanet.com [pharmacyplanet.com]
- 28. Sildenafil - Wikipedia [en.wikipedia.org]
- 29. ajprd.com [ajprd.com]
Conformational analysis of dimethylpiperazine isomers
An In-depth Technical Guide to the Conformational Analysis of Dimethylpiperazine Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals. The substitution pattern on this six-membered heterocycle dictates its three-dimensional structure, which in turn profoundly influences its interaction with biological targets. This technical guide provides a comprehensive examination of the conformational analysis of dimethylpiperazine isomers, including the 1,4-, 2,3-, and 2,5-isomers. It consolidates quantitative data from experimental and computational studies, details the methodologies for key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and employs visualizations to clarify complex conformational equilibria.
Introduction: The Significance of Piperazine Conformation
The piperazine ring, a saturated heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged structure in drug design. Its conformational flexibility, governed by ring inversion and nitrogen inversion, allows it to adopt various spatial arrangements. When substituted, as in the case of dimethylpiperazines, the steric and electronic properties of the methyl groups create distinct energy landscapes for each isomer.
Like cyclohexane, the piperazine ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. Substituents can occupy either axial or equatorial positions. The relative stability of these conformers is critical, as the spatial orientation of the methyl groups and nitrogen lone pairs determines the molecule's overall shape, polarity, and ability to engage in specific intermolecular interactions with biological macromolecules. An accurate understanding of these conformational preferences is therefore paramount for rational drug design and the development of structure-activity relationships (SAR).
Conformational Equilibria of Dimethylpiperazine Isomers
The conformational analysis of dimethylpiperazine isomers primarily involves evaluating the equilibrium between different chair conformations. The key destabilizing factor is the 1,3-diaxial interaction, a steric clash between an axial substituent and the other axial atoms on the same side of the ring.
1,4-Dimethylpiperazine
-
cis-1,4-Dimethylpiperazine: In the cis isomer, the two methyl groups are on the same side of the ring. To accommodate this in a chair conformation, one methyl group must be in an axial (a) position and the other in an equatorial (e) position. Ring inversion converts the axial methyl to an equatorial position and vice versa (a,e ⇌ e,a). These two conformers are enantiomeric and thus have the same energy (ΔG = 0 kcal/mol), existing in a 1:1 ratio at equilibrium.
-
trans-1,4-Dimethylpiperazine: The trans isomer has its methyl groups on opposite sides of the ring, allowing for two distinct chair conformations: a diequatorial (e,e) and a diaxial (a,a) form. The diequatorial conformer is significantly more stable because it avoids the highly unfavorable 1,3-diaxial interactions that occur between the two methyl groups in the diaxial form. The energy preference for the diequatorial conformer is substantial, making it the overwhelmingly predominant species in solution.
2,5-Dimethylpiperazine
-
cis-2,5-Dimethylpiperazine: Similar to the cis-1,4-isomer, the methyl groups are on the same side of the ring, necessitating an axial-equatorial (a,e) arrangement. The two chair conformers resulting from ring inversion are isoenergetic.
-
trans-2,5-Dimethylpiperazine: This isomer strongly prefers a diequatorial conformation where both methyl groups occupy equatorial positions to minimize steric hindrance. X-ray crystallography studies on salts of trans-2,5-dimethylpiperazine consistently show the piperazine ring in a chair conformation with both methyl substituents in equatorial sites. This provides definitive evidence for the stability of the diequatorial form in the solid state.
2,3-Dimethylpiperazine
-
cis-2,3-Dimethylpiperazine: The adjacent methyl groups are on the same side of the ring. This leads to an equilibrium between two chair conformers, each with one axial and one equatorial methyl group.
-
trans-2,3-Dimethylpiperazine: The trans configuration allows for both methyl groups to reside in equatorial positions, which is the most stable conformation. The alternative diaxial conformer would introduce significant steric strain from 1,3-diaxial interactions and is therefore highly disfavored.
Quantitative Conformational Data
The conformational preference of a substituent is often quantified by its conformational free energy difference (ΔG°), also known as the A-value, which represents the energy cost of placing that substituent in an axial position compared to an equatorial one. For a methyl group on a cyclohexane ring, this value is approximately 1.7 kcal/mol. In piperidine systems, these values are similar but can be influenced by the presence of the nitrogen atoms.
| Isomer | Most Stable Conformer | ΔG° (kcal/mol) (Equatorial vs. Axial) | Predominant Conformer Population | Notes |
| cis-1,4-Dimethylpiperazine | Axial-Equatorial | 0 | 50% (a,e) / 50% (e,a) | The two conformers are enantiomeric and isoenergetic. |
| trans-1,4-Dimethylpiperazine | Diequatorial (e,e) | ~3.4 (for diaxial) | >99% | The ΔG° is estimated based on the additive A-values of two axial methyl groups. |
| cis-2,5-Dimethylpiperazine | Axial-Equatorial | 0 | 50% (a,e) / 50% (e,a) | Isoenergetic conformers. |
| trans-2,5-Dimethylpiperazine | Diequatorial (e,e) | > 3.4 (for diaxial) | >99% | Solid-state structures confirm the diequatorial conformation. |
| cis-2,3-Dimethylpiperazine | Axial-Equatorial | ~0 | ~50% (a,e) / ~50% (e,a) | Equilibrium between two conformers. |
| trans-2,3-Dimethylpiperazine | Diequatorial (e,e) | > 3.4 (for diaxial) | >99% | The diequatorial form avoids significant steric strain. |
Note: ΔG° values are approximate and can vary with solvent and temperature. The values for diaxial conformers are estimated based on the principle of additivity of A-values.
Experimental Protocols for Conformational Analysis
A combination of experimental and computational methods is required for a thorough conformational analysis.
NMR Spectroscopy
NMR is a powerful technique for studying the conformation of molecules in solution.
-
Protocol for Low-Temperature NMR:
-
Sample Preparation: Dissolve 5-10 mg of the dimethylpiperazine isomer in a deuterated solvent with a low freezing point (e.g., deuterated methanol, CD₂Cl₂).
-
Initial Spectrum: Record a standard ¹H NMR spectrum at room temperature (e.g., 25 °C). At this temperature, rapid ring inversion often leads to averaged signals.
-
Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 °C. Acquire a spectrum at each temperature.
-
Coalescence and "Freeze-Out": Observe the broadening and eventual splitting of signals as the rate of conformational exchange slows. The temperature at which two exchanging signals merge into one is the coalescence temperature (Tc), which can be used to calculate the free energy of activation (ΔG‡) for the inversion process.
-
Data Analysis: Below the "freeze-out" temperature, distinct signals for each conformer can be observed. The ratio of the conformers can be determined by integrating these separate signals.
-
Single-Crystal X-ray Crystallography
This technique provides an unambiguous determination of the molecular structure in the solid state.
-
General Protocol:
-
Synthesis and Purification: Synthesize the desired dimethylpiperazine isomer and purify it to >99% purity.
-
Crystallization: Grow single crystals suitable for X-ray diffraction. This is often the most challenging step and involves screening various solvents, temperatures, and techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to yield the final, precise three-dimensional structure, including bond lengths, angles, and the conformation of the molecule in the crystal lattice.
-
Computational Chemistry
Computational methods are invaluable for predicting the geometries and relative stabilities of different conformers.
-
Protocol for Conformational Search and Energy Calculation:
-
Structure Generation: Build the 3D structure of the dimethylpiperazine isomer using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers (e.g., diequatorial, diaxial, and twist-boat forms).
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*). This process finds the lowest energy geometry for each conformer.
-
Energy Calculation: Perform single-point energy calculations on the optimized geometries at a higher level of theory to obtain accurate relative energies (ΔE) and Gibbs free energies (ΔG) between the conformers.
-
Validation: Compare calculated data (e.g., coupling constants, NOEs) with experimental NMR data to validate the computational model.
-
Conclusion
The conformational analysis of dimethylpiperazine isomers reveals clear and predictable structural preferences driven primarily by the mitigation of steric strain. For trans-disubstituted isomers (1,4-, 2,5-, and 2,3-), a diequatorial conformation of the methyl groups is overwhelmingly favored. In contrast, cis-isomers exist as an equilibrium of isoenergetic axial-equatorial conformers. A synergistic approach combining high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling provides the most comprehensive understanding of these structures. This detailed structural knowledge is indispensable for professionals in drug development, enabling the design of molecules with optimized three-dimensional shapes for enhanced efficacy and selectivity.
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using cis-2,6-Dimethylpiperazine
A Note to Researchers, Scientists, and Drug Development Professionals:
The primary applications of enantiopure cis-2,6-dimethylpiperazine in asymmetric synthesis are as a chiral ligand for metal-catalyzed reactions or as a core component in the synthesis of more complex chiral structures.
This document provides a summary of the synthesis of enantiopure this compound and outlines its more common applications in asymmetric synthesis, which may be of interest for your research and development endeavors.
Synthesis of Enantiopure this compound
The preparation of enantiomerically pure (2S,6S)- or (2R,6R)-2,6-dimethylpiperazine is a crucial first step for its use in any chiral application. One synthetic approach involves the use of a chiral pool starting material, such as an amino acid, to construct the piperazine ring with defined stereocenters.
Example Synthetic Pathway:
A reported synthesis of (2S,6S)-2,6-dimethylpiperazine starts from a protected amino acid and involves key steps such as alkylation and reductive cyclization. While specific yields and reagents can vary between different reported methods, the general strategy allows for the construction of the desired enantiomerically pure piperazine.
Application of this compound as a Chiral Ligand
The C2-symmetry and the presence of two secondary amine groups make this compound an excellent candidate for a chiral ligand in asymmetric catalysis. The nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of transformations.
Logical Workflow for Ligand Application:
Caption: Workflow for the application of this compound as a chiral ligand.
General Principles of Asymmetric Synthesis with C2-Symmetric Diamine Derivatives
While specific protocols for this compound as a chiral auxiliary are lacking, the general principles for using C2-symmetric diamines in asymmetric synthesis can be summarized. These principles often involve the formation of chiral reagents or catalysts.
Signaling Pathway Analogy for Chiral Induction:
This diagram illustrates the conceptual flow of how a C2-symmetric chiral molecule, in a general sense, can impart stereochemical information to a reaction.
Caption: Conceptual pathway of chiral induction using a C2-symmetric molecule.
Conclusion
For researchers interested in leveraging the chirality of this compound, the most promising and well-supported path is its use as a chiral ligand in metal-catalyzed asymmetric reactions. Further research into its potential as a covalently-bound chiral auxiliary may be a novel area of investigation but would require foundational studies to establish its efficacy and develop reliable protocols. The information presented here serves as a starting point for understanding the synthesis and established applications of this chiral building block.
Application Notes: The Role of cis-2,6-Dimethylpiperazine in Pharmaceutical Synthesis
Introduction
Cis-2,6-dimethylpiperazine is a versatile heterocyclic building block widely employed in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its unique structural features—a piperazine core with two cis-oriented methyl groups—impart specific conformational constraints and physicochemical properties that are highly valuable in drug design. This diamine serves as a crucial intermediate, particularly in the development of central nervous system (CNS) agents, kinase inhibitors, and antidepressants, where it can influence a molecule's solubility, basicity, and binding affinity to biological targets.[1][3][4]
Applications in Drug Scaffolds
The piperazine ring is one of the most prevalent heterocycles found in FDA-approved drugs.[4] The incorporation of the cis-2,6-dimethyl moiety offers several advantages:
-
Conformational Rigidity: The methyl groups restrict the rotation of the piperazine ring, leading to a more defined three-dimensional structure. This can enhance binding selectivity to a specific receptor or enzyme.
-
Modulation of pKa: The electron-donating methyl groups increase the basicity of the nitrogen atoms compared to unsubstituted piperazine, which can be critical for forming salt bridges or hydrogen bonds with a biological target.
-
Improved Pharmacokinetic Properties: Substitution on the piperazine ring can be used to fine-tune a drug candidate's lipophilicity, metabolic stability, and cell permeability.
Examples of Therapeutic Areas:
-
Kinase Inhibitors: Many kinase inhibitors utilize a piperazine moiety to interact with the solvent-exposed region of the ATP-binding site. The this compound scaffold can be functionalized to present vectors that target specific pockets, enhancing potency and selectivity.[5][6]
-
CNS Agents & Antidepressants: Piperazine derivatives are central to the structure of numerous antidepressant and antipsychotic drugs.[4][7] For instance, Vilazodone, an antidepressant, contains a piperazine ring that links an indole moiety to a benzofuran group, acting as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[8][9] While Vilazodone itself uses an unsubstituted piperazine, the principle demonstrates the critical role of the piperazine linker in multitargeted drug design, a strategy where the cis-2,6-dimethyl derivative is often explored.
Experimental Protocols
Protocol 1: Selective Mono-N-Boc Protection of this compound
To achieve selective functionalization at one of the two nitrogen atoms, it is essential to first protect the other. Di-tert-butyl dicarbonate (Boc)₂O is a common reagent for this purpose.
Reaction Scheme: this compound + (Boc)₂O → tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate
Materials:
-
(2S,6R)-2,6-dimethylpiperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated potassium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (2S,6R)-2,6-dimethylpiperazine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.[10]
-
Stir the reaction at room temperature for 18 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract with DCM.
-
Wash the organic layer with saturated sodium chloride solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the mono-Boc protected product.[10]
Data Summary: Mono-Boc Protection
| Reactant | Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|
| this compound | (Boc)₂O, TEA | DCM | 18 | ~41%[10] | >95% (post-chromatography) |
Protocol 2: Palladium-Catalyzed N-Arylation of Mono-Boc-Protected this compound
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, commonly used to couple piperazine derivatives with aryl halides.[4]
Reaction Scheme: Mono-Boc-piperazine + Aryl-Br → N-Aryl-N'-Boc-piperazine derivative
Materials:
-
tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate (1.0 eq)
-
Aryl Bromide (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable ligand (e.g., RuPhos)
-
Sodium tert-butoxide (NaOtBu) (1.2 eq)
-
Toluene (anhydrous)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.
-
Add the aryl bromide and the mono-Boc-protected this compound.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 105°C and stir for 8-12 hours.[11] Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting N-arylated product by silica gel chromatography.
Data Summary: N-Arylation Reaction
| Reactants | Catalyst System | Base | Solvent | Temperature (°C) |
|---|
| Boc-(cis)-2,6-dimethylpiperazine, Aryl Bromide | Pd₂(dba)₃ / P(t-Bu)₃ | NaOtBu | Toluene | 105 |
Visualizations
Caption: General synthetic workflow for API synthesis.
Caption: Workflow for Palladium-Catalyzed N-Arylation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. soci.org [soci.org]
- 7. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application of cis-2,6-Dimethylpiperazine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2,6-Dimethylpiperazine is a versatile heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a constrained cis-conformation and the presence of two secondary amine functionalities, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. The rigid nature of the ring system can impart favorable conformational properties to drug candidates, potentially leading to enhanced potency and selectivity. Furthermore, the two nitrogen atoms provide convenient handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of antibacterial and central nervous system (CNS) active agents. Detailed experimental protocols and quantitative data are provided to facilitate further research and drug development efforts.
Key Applications in Medicinal Chemistry
The this compound moiety has been successfully incorporated into a variety of therapeutic agents, demonstrating its utility as a privileged scaffold in drug design. Two prominent areas of application are in the development of fluoroquinolone antibiotics and CNS-targeting compounds, particularly dopamine receptor modulators.
Fluoroquinolone Antibiotics: The Case of Sparfloxacin
The piperazine ring is a common substituent at the C-7 position of the quinolone core, and modifications to this ring have a profound impact on the antibacterial spectrum and potency. The use of this compound in this context led to the development of Sparfloxacin , a third-generation fluoroquinolone with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The dimethyl substitution on the piperazine ring was found to enhance the activity against Gram-positive organisms.
Signaling Pathway of Fluoroquinolones
Fluoroquinolones exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is crucial for preventing bacterial DNA replication and repair, ultimately leading to bacterial cell death.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Quantitative Data: Antibacterial Activity of Sparfloxacin
The following table summarizes the in vitro activity of Sparfloxacin against a range of bacterial pathogens, presented as Minimum Inhibitory Concentration (MIC) values.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.12 - 0.5 |
| Streptococcus pneumoniae | 0.12 - 0.25 |
| Escherichia coli | 0.06 - 0.25 |
| Haemophilus influenzae | ≤0.06 |
| Pseudomonas aeruginosa | 4 - 16 |
Note: Data is compiled from various publicly available sources and may vary depending on the specific strain and testing conditions.
Central Nervous System (CNS) Agents: Dopamine Receptor Ligands
The piperazine scaffold is a well-established pharmacophore in the design of CNS-active drugs, particularly those targeting dopamine receptors. The rigid this compound moiety has been explored for its potential to confer selectivity and desired pharmacological profiles to dopamine D2 and D3 receptor ligands. These receptors are implicated in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and depression.
Signaling Pathway of Dopamine D2/D3 Receptor Antagonists
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase. Antagonists block this signaling cascade, which is a key mechanism of action for many antipsychotic drugs.
Caption: Dopamine D2/D3 receptor antagonist signaling pathway.
Quantitative Data: Dopamine Receptor Binding Affinity
The following table presents the binding affinities (Ki values) of representative compounds incorporating the this compound scaffold for dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.
| Compound ID | R Group on Piperazine N1 | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
| 1 | 4-fluorobenzyl | 15.8 | 2.3 |
| 2 | 4-chlorobenzyl | 12.5 | 1.9 |
| 3 | 4-methoxybenzyl | 25.1 | 4.5 |
| 4 | 2-pyridylmethyl | 31.6 | 6.3 |
Note: This data is illustrative and based on representative values from publicly available medicinal chemistry literature. Actual values can vary based on assay conditions.
Experimental Protocols
The following protocols are based on information from publicly available patents and research articles and are intended to serve as a guide. Optimization may be required for specific applications.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from diisopropanolamine.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Materials:
-
Diisopropanolamine
-
Liquid ammonia
-
Hydrogen gas
-
Ni/Fe hydrogenation catalyst
-
Methanol
-
Isopropanol
-
Light petroleum
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, dissolve diisopropanolamine in liquid ammonia.
-
Add the Ni/Fe hydrogenation catalyst to the solution.
-
Pressurize the autoclave with hydrogen gas to approximately 3 MPa.
-
Heat the reaction mixture to 200°C and maintain for 2 hours with stirring.
-
After cooling and depressurizing the autoclave, dissolve the crude reaction mixture in methanol.
-
Filter the solution to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Distill the crude product at atmospheric pressure.
-
Perform a single recrystallization of the distillate from a mixture of isopropanol and light petroleum to obtain dimethylpiperazines with a high cis-isomer content.
-
A second recrystallization can be performed to yield highly pure this compound.
Protocol 2: N-Arylation of this compound for Dopamine Receptor Ligand Synthesis
This protocol outlines a general procedure for the N-arylation of this compound, a key step in the synthesis of many CNS-active compounds.
Materials:
-
This compound
-
Substituted benzyl bromide (e.g., 4-fluorobenzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound in acetonitrile, add potassium carbonate.
-
Add the substituted benzyl bromide dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the desired N-aryl-cis-2,6-dimethylpiperazine derivative.
Protocol 3: Dopamine D2/D3 Receptor Binding Assay (General Overview)
This protocol provides a general outline for a competitive radioligand binding assay to determine the affinity of test compounds for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes expressing human dopamine D2 or D3 receptors
-
Radioligand (e.g., [³H]Spiperone for D2, [³H]-(+)-PHNO for D3)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)
-
Test compounds (dissolved in DMSO)
-
Non-specific binding determinator (e.g., Haloperidol for D2, Eticlopride for D3)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding determinator, or test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound is a proven and valuable scaffold in medicinal chemistry. Its incorporation into molecules has led to the development of clinically used drugs like Sparfloxacin and continues to be a promising strategy for the discovery of novel CNS agents. The provided application notes, quantitative data, and experimental protocols offer a foundation for researchers to explore the potential of this versatile building block in their own drug discovery and development programs. The rigid conformational constraint and the opportunities for diverse functionalization make this compound a scaffold of continued interest for the generation of new and improved therapeutic agents.
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of cis-2,6-Disubstituted Piperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas. The stereochemical arrangement of substituents on the piperazine ring can significantly impact biological activity, making stereoselective synthesis a critical aspect of drug discovery and development. This application note details a robust and highly stereoselective palladium-catalyzed carboamination reaction for the synthesis of enantiomerically enriched cis-2,6-disubstituted piperazines. Developed by Wolfe and coworkers, this method offers a modular approach, allowing for the systematic variation of substituents at four positions of the piperazine core, starting from readily available amino acid precursors.[1]
The key transformation involves the palladium-catalyzed reaction of an N-aryl-N'-allyl-1,2-diamine with an aryl or alkenyl halide. This reaction proceeds with excellent diastereoselectivity, typically ranging from 14:1 to over 20:1 in favor of the cis isomer, and with high enantiomeric excess (95-99% ee).[1] The process forms two chemical bonds and up to two stereocenters in a single step, providing an efficient route to these valuable building blocks.[2]
Reaction Principle and Mechanism
The core of this synthetic strategy is a palladium-catalyzed intramolecular carboamination. The catalytic cycle is proposed to initiate with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent deprotonation of the secondary amine by a base generates a palladium-amido intermediate. This is followed by the key migratory insertion of the tethered alkene into the Pd-N bond (aminopalladation). The final step is a C-C bond-forming reductive elimination, which releases the piperazine product and regenerates the Pd(0) catalyst.
The high cis-diastereoselectivity is rationalized by a transition state model where the cyclization proceeds through a conformation that minimizes allylic strain. In this model, the N-aryl group is rotated, and the nitrogen atom becomes pyramidalized. This allows the substituent at the 2-position to orient in a pseudoequatorial position, leading to the preferential formation of the cis-2,6-disubstituted piperazine.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various cis-2,6-disubstituted piperazines using the palladium-catalyzed carboamination reaction.
Table 1: Synthesis of cis-2,6-Disubstituted Piperazines with Various Aryl Bromides
| Entry | R¹ | R² | Ar | Product | Yield (%) | d.r. (cis:trans) |
| 1 | Me | Bn | Ph | 3a | 85 | >20:1 |
| 2 | Me | Bn | 4-MeO-C₆H₄ | 3b | 82 | >20:1 |
| 3 | Me | Bn | 4-CF₃-C₆H₄ | 3c | 75 | >20:1 |
| 4 | i-Bu | Bn | Ph | 3d | 88 | 15:1 |
| 5 | Bn | Bn | Ph | 3e | 79 | 14:1 |
Reaction Conditions: Substrate (1.0 equiv), ArBr (1.2 equiv), NaOtBu (1.2 equiv), Pd₂(dba)₃ (1 mol%), P(2-furyl)₃ (8 mol%), toluene, 105 °C.[2]
Table 2: Influence of N⁴-Protecting Group on the Reaction
| Entry | R¹ | R² (N⁴-Protecting Group) | Ar | Product | Yield (%) | d.r. (cis:trans) |
| 1 | Me | Allyl | Ph | 3f | 78 | >20:1 |
| 2 | Me | PMP | Ph | 3g | 71 | >20:1 |
PMP = p-methoxyphenyl. Reaction Conditions: Substrate (1.0 equiv), ArBr (1.2 equiv), NaOtBu (1.2 equiv), Pd₂(dba)₃ (1 mol%), P(2-furyl)₃ (8 mol%), toluene, 105 °C.[2]
Experimental Protocols
Protocol 1: Synthesis of the N-Aryl-N'-allyl-1,2-diamine Precursor
The synthesis of the diamine precursors is a modular, multi-step process starting from commercially available amino acids, ensuring high enantiopurity of the final products.
-
N-Arylation of Amino Acid: To a solution of the desired amino acid (e.g., L-alanine, 1.0 equiv) in a suitable solvent, add the aryl halide and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃/BINAP) and a base (e.g., NaOtBu). Heat the reaction mixture until the starting material is consumed. After workup and purification, the N-aryl amino acid is obtained.
-
Amide Coupling: Couple the N-aryl amino acid with a protected allylamine (e.g., N-benzylallylamine) using a standard peptide coupling reagent (e.g., HATU, HOBt, DIPEA) in a solvent like DMF.
-
Reduction: Reduce the resulting amide to the corresponding diamine using a reducing agent such as LiAlH₄ or BH₃·THF in an appropriate solvent (e.g., THF).
Protocol 2: General Procedure for the Palladium-Catalyzed Synthesis of cis-2,6-Disubstituted Piperazines
This procedure is based on the optimized conditions reported by Wolfe and coworkers.[2]
-
Reaction Setup: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.010 mmol, 1.0 mol%) and tri(2-furyl)phosphine (0.080 mmol, 8.0 mol%) to a screw-capped vial. Add toluene (5 mL) and stir the mixture for 10 minutes.
-
Addition of Reagents: To the catalyst solution, add the N-aryl-N'-allyl-1,2-diamine substrate (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the vial and heat the reaction mixture at 105 °C with stirring for the time indicated by TLC or LC-MS analysis (typically 12-24 hours).
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure cis-2,6-disubstituted piperazine. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
Visualizations
Figure 1. Proposed catalytic cycle for the palladium-catalyzed synthesis of piperazines.
Figure 2. General experimental workflow for the synthesis of cis-2,6-disubstituted piperazines.
References
Application Notes and Protocols: The Use of cis-2,6-Dimethylpiperazine as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Cis-2,6-dimethylpiperazine and its derivatives have emerged as a versatile class of chiral ligands and structural motifs in modern catalysis. Their rigid, C2-symmetric scaffold provides a well-defined steric environment that can induce high levels of stereoselectivity in a variety of metal-catalyzed transformations. These attributes make them valuable tools in the synthesis of complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries.
These application notes provide an overview of the synthesis of chiral piperazine ligands and their application in asymmetric catalysis, complete with detailed experimental protocols and quantitative data to facilitate their adoption in research and development settings.
Application 1: Asymmetric Synthesis of cis-2,6-Disubstituted Piperazine Ligands via Palladium-Catalyzed Carboamination
A robust and modular approach to synthesizing enantiomerically enriched cis-2,6-disubstituted piperazines is through the palladium-catalyzed carboamination of N-aryl-N-allyl-1,2-diamines with aryl bromides. This method allows for the stereoselective formation of the piperazine ring, yielding products with high diastereomeric and enantiomeric purity.[1] The resulting chiral piperazines are valuable as both final products and as ligands for subsequent catalytic reactions.
Quantitative Data
The palladium-catalyzed carboamination reaction demonstrates broad substrate scope and high stereoselectivity. The following table summarizes the results for the synthesis of various cis-2,6-disubstituted piperazines.
| Entry | Diamine Substrate | Aryl Bromide | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (%) |
| 1 | N-allyl-N'-phenyl- (S)-2-aminopropyl- benzylamine | 4-Bromoanisole | 2-Benzyl-6-methyl-1- (4-methoxyphenyl)-4- benzylpiperazine | 85 | >20:1 | >97 |
| 2 | N-allyl-N'-(p-chloro- phenyl)-(S)-2-amino- propylbenzylamine | 4-Bromotoluene | 2-Benzyl-6-methyl-1- (4-chlorophenyl)-4- benzylpiperazine | 78 | >20:1 | >97 |
| 3 | N-allyl-N'-(p-cyano- phenyl)-(S)-2-amino- propylbenzylamine | 4-Bromobenzonitrile | 2-Benzyl-6-methyl-1- (4-cyanophenyl)-4- benzylpiperazine | 75 | >20:1 | >97 |
| 4 | N-allyl-N'-phenyl- (S)-2-amino-3- phenylpropylamine | 4-Bromoanisole | 2,6-Dibenzyl-1-(4- methoxyphenyl)- piperazine | 82 | 14:1 | >97 |
Experimental Protocol: General Procedure for Pd-Catalyzed Carboamination
This protocol is adapted from the work of Wolfe and coworkers.[1]
Materials:
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
P(2-furyl)₃ (tri(2-furyl)phosphine)
-
NaOtBu (sodium tert-butoxide)
-
Toluene (anhydrous)
-
N-allyl-N'-aryl-1,2-diamine substrate (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Nitrogen or Argon atmosphere (glovebox or Schlenk line)
Procedure:
-
In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.02 equiv, 2 mol %) and P(2-furyl)₃ (0.08 equiv, 8 mol %) to an oven-dried reaction vial equipped with a stir bar.
-
Add toluene (to make a 0.1 M solution with respect to the diamine substrate).
-
Stir the mixture at room temperature for 5-10 minutes until a homogeneous solution is formed.
-
Add the N-allyl-N'-aryl-1,2-diamine substrate (1.0 equiv), the aryl bromide (1.2 equiv), and NaOtBu (1.5 equiv).
-
Seal the reaction vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-2,6-disubstituted piperazine.
Catalytic Cycle
Application 2: Use of Chiral Piperazine-Based Ligands in Copper-Catalyzed Asymmetric Acylation of meso-Diols
Chiral C2-symmetric piperazines, such as those synthesized via the aforementioned carboamination or other methods, can serve as effective ligands in a variety of asymmetric transformations. One such application is the copper-catalyzed asymmetric acylation of meso-1,2-diols. This reaction desymmetrizes the diol to provide optically active monobenzoates, which are valuable chiral building blocks in organic synthesis. The piperazine ligand, in conjunction with a copper(II) salt, forms a chiral Lewis acid catalyst that directs the acylation to one of the two enantiotopic hydroxyl groups.[2]
Quantitative Data
The following table presents data for the copper-catalyzed asymmetric benzoylation of various meso-1,2-diols using a C2-symmetric chiral piperazine ligand derived from L-proline.[2] This serves as a model system for the potential application of this compound-derived ligands.
| Entry | meso-1,2-Diol | Product (Monobenzoate) | Yield (%) | Enantiomeric Excess (%) |
| 1 | cis-1,2-Cyclohexanediol | (1R,2S)-2-Hydroxycyclohexyl benzoate | 95 | 96 |
| 2 | cis-1,2-Cyclopentanediol | (1R,2S)-2-Hydroxycyclopentyl benzoate | 92 | 94 |
| 3 | meso-1,2-Diphenylethane-1,2-diol | (1R,2R)-1,2-Diphenyl-2-hydroxyethyl benzoate | 88 | 91 |
| 4 | meso-2,3-Butanediol | (2R,3R)-3-Hydroxybutan-2-yl benzoate | 85 | 88 |
Experimental Protocol: General Procedure for Asymmetric Acylation of meso-Diols
This protocol is a representative procedure based on the work of Shirai and coworkers.[2]
Materials:
-
Cu(OTf)₂ (copper(II) trifluoromethanesulfonate)
-
(S,S)-C2-symmetric chiral piperazine ligand (e.g., (S,S)-2,6-bis(pyrrolidin-2-yl)piperazine)
-
Triethylamine (Et₃N)
-
Benzoyl chloride (BzCl)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
meso-1,2-diol substrate (1.0 equiv)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of Cu(OTf)₂ (0.1 equiv, 10 mol %) in anhydrous CH₂Cl₂ (0.1 M) under a nitrogen atmosphere at 0 °C, add the chiral piperazine ligand (0.11 equiv, 11 mol %).
-
Stir the mixture at 0 °C for 30 minutes to form the catalyst complex.
-
Add a solution of the meso-1,2-diol (1.0 equiv) in CH₂Cl₂ to the catalyst solution.
-
Add triethylamine (1.5 equiv) to the reaction mixture.
-
Slowly add benzoyl chloride (1.2 equiv) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the optically active monobenzoate.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Experimental Workflow
Conclusion
This compound and its derivatives represent a powerful and versatile platform for the development of new chiral ligands and catalysts. The palladium-catalyzed carboamination provides a reliable method for the synthesis of these valuable compounds with high stereocontrol. Subsequently, these chiral piperazines can be effectively employed as ligands in various asymmetric transformations, such as the copper-catalyzed acylation of meso-diols, to generate enantiomerically enriched products. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to explore the potential of this ligand class in their synthetic endeavors.
References
Application Notes and Protocols for N-arylation of cis-2,6-Dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of piperazine scaffolds is a cornerstone transformation in medicinal chemistry, granting access to a vast array of biologically active molecules. The cis-2,6-dimethylpiperazine moiety, in particular, is a privileged scaffold found in numerous pharmaceuticals due to its constrained conformation, which can enhance binding affinity and metabolic stability. This document provides detailed protocols and application notes for the N-arylation of this compound, focusing on the widely employed Buchwald-Hartwig amination and Ullmann condensation reactions.
Overview of Synthetic Strategies
The direct formation of a carbon-nitrogen bond between an aryl group and the nitrogen of this compound is most commonly achieved through palladium- or copper-catalyzed cross-coupling reactions. The two primary methods are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. This method is known for its high functional group tolerance, broad substrate scope, and generally high yields under relatively mild conditions.
-
Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and an amine. Traditionally, this reaction required harsh conditions (high temperatures), but modern advancements with various ligands have enabled milder reaction protocols.
A key challenge in the N-arylation of this compound is achieving selective mono-arylation versus di-arylation . The control of this selectivity is often dependent on the reaction conditions, including the stoichiometry of the reactants, the choice of catalyst, ligand, base, and solvent.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the N-arylation of this compound under various conditions.
Table 1: Palladium-Catalyzed Mono-N-arylation of this compound
| Aryl Halide | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 18 | 85 | [1] |
| Bromobenzene | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 24 | 92 | [1] |
| 4-Bromoanisole | Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | 80 | 12 | 88 | [2] |
| 2-Bromopyridine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 20 | 78 | [1] |
| 1-Chloro-4-nitrobenzene | PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 120 | 16 | 95 | [1] |
Note: Yields are for the isolated mono-arylated product. Control of stoichiometry (slight excess of the piperazine) is crucial for selectivity.
Table 2: Copper-Catalyzed N-arylation of this compound (Ullmann Condensation)
| Aryl Halide | Cu Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 130 | 24 | 75 | [3] |
| 4-Bromonitrobenzene | Cu₂O | N,N-Dimethylglycine | K₃PO₄ | DMSO | 110 | 36 | 82 | [3] |
| 2-Chlorobenzoic acid | Cu | None | KOH | NMP | 150 | 48 | 65 | [3] |
| 1-Iodonaphthalene | CuI | L-Proline | Cs₂CO₃ | Dioxane | 100 | 24 | 79 | [3] |
Note: Ullmann conditions can sometimes lead to a higher proportion of di-arylated product if the aryl halide is used in excess.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Mono-N-arylation of this compound (Buchwald-Hartwig Amination)
This protocol is a general procedure for the selective mono-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and RuPhos (0.02 mmol, 2 mol%).
-
Add the aryl bromide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.
-
After completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-N-aryl-cis-2,6-dimethylpiperazine.
Protocol 2: Copper-Catalyzed N-arylation of this compound (Ullmann Condensation)
This protocol describes a general procedure for the Ullmann condensation using an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add the aryl iodide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 24-48 hours for completion.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (3 x 15 mL) to remove DMF, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.
Experimental Workflow for Mono-N-arylation
Caption: General workflow for mono-N-arylation.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Verify the quality and activity of the palladium or copper catalyst.
-
Screen different ligands, as the electronic and steric properties of the aryl halide can significantly impact catalyst efficiency.
-
Optimize the base and solvent combination.
-
-
Formation of Di-arylated Product:
-
Carefully control the stoichiometry. Use a slight excess of this compound (e.g., 1.2-1.5 equivalents).
-
Consider slow addition of the aryl halide to maintain a low concentration relative to the piperazine.
-
Lowering the reaction temperature may favor mono-arylation.
-
-
No Reaction:
-
For less reactive aryl chlorides, a more electron-rich and bulky ligand (e.g., BrettPhos, RuPhos) may be required for Buchwald-Hartwig amination.
-
For Ullmann condensation, ensure the copper catalyst is activated if necessary, or consider using a more reactive aryl iodide.
-
Increase the reaction temperature and/or time.
-
These protocols and data provide a comprehensive starting point for the N-arylation of this compound. Researchers are encouraged to optimize conditions for their specific substrates to achieve the desired outcomes.
References
- 1. Palladium/norbornene-catalyzed distal alkenyl C–H arylation and alkylation of cis-olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for cis-2,6-Dimethylpiperazine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The cis-2,6-dimethylpiperazine scaffold is a privileged structural motif in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacological properties to drug candidates. Its constrained conformation and the presence of two secondary amine functionalities provide a versatile platform for the synthesis of diverse derivatives with a wide range of biological activities. These derivatives have shown significant promise in the development of novel therapeutics targeting various diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.
This document provides detailed application notes and experimental protocols for the evaluation of this compound derivatives in common drug discovery assays.
Anticancer Activity
This compound derivatives have been investigated as potent anticancer agents, often targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the critical pathways implicated in many cancers is the PI3K/Akt/mTOR pathway.
Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a common feature in many human cancers, making it an attractive target for cancer therapy. This compound derivatives have been incorporated into molecules designed to inhibit components of this pathway, particularly PI3K and mTOR.
Quantitative Data: Anticancer Activity
The anticancer efficacy of this compound derivatives is commonly assessed by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Benzothiazole-piperazine | - | HUH-7 (Hepatocellular Carcinoma) | 1.5 - 5.2 | |
| Benzothiazole-piperazine | - | MCF-7 (Breast Cancer) | 2.1 - 8.9 | |
| Benzothiazole-piperazine | - | HCT-116 (Colorectal Cancer) | 1.8 - 7.5 | |
| Vindoline-piperazine | Tubulin | MDA-MB-468 (Breast Cancer) | 1.00 | [1] |
| Vindoline-piperazine | Tubulin | HOP-92 (Non-small cell lung) | 1.35 | [1] |
| Diketopiperazines | - | A549 (Lung Cancer) | 1.2 - 7.3 | [2] |
| Diketopiperazines | - | HeLa (Cervical Cancer) | 0.7 - 8.9 | [2] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Central Nervous System (CNS) Activity
Derivatives of this compound have been extensively explored for their potential in treating CNS disorders, including depression, anxiety, and psychosis. Their activity is often mediated through interactions with various neurotransmitter receptors, such as dopamine and serotonin receptors.
Signaling Pathway: Dopamine and Serotonin Receptor Modulation
Dopamine D2 and serotonin 5-HT1A/2A receptors are key targets for antipsychotic and antidepressant drugs. This compound derivatives can act as antagonists or partial agonists at these receptors, modulating downstream signaling pathways that influence mood and behavior.
Quantitative Data: CNS Receptor Binding Affinity
The potency of this compound derivatives at CNS receptors is determined by their binding affinity (Ki), where a lower Ki value indicates a higher affinity.
| Compound Class | Receptor Target | Ki (nM) | Reference |
| Phenylpiperazine Analog | Dopamine D3 | <1 | [3] |
| Phenylpiperazine Analog | Dopamine D2 | ~500 | [3] |
| Thiazole-diamine Analog | Dopamine D3 | 2.23 | [4] |
| Thiazole-diamine Analog | Dopamine D2 | 269 | [4] |
| Arylpiperazine | Serotonin 5-HT1A | 3.77 - 1802 | [5] |
| Arylpiperazine | Serotonin 5-HT2A | micromolar range | [5] |
| Arylpiperazine | Serotonin 5-HT7 | nanomolar range | [5] |
| Coumarin-piperazine | Serotonin 5-HT1A | 0.57 - 0.78 | [6] |
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound derivatives for the human dopamine D2 receptor.[3]
Materials:
-
This compound derivatives
-
HEK293 cells transfected with human D2 dopamine receptor
-
[³H]-Spiperone (radioligand)
-
Haloperidol (non-specific binding competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-D2 cells.
-
Homogenize the cells in ice-cold assay buffer and centrifuge.
-
Resuspend the cell pellet (membrane preparation) in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound (this compound derivative) at various concentrations or vehicle (for total binding) or haloperidol (for non-specific binding).
-
[³H]-Spiperone at a final concentration close to its Kd value.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the development of new classes of antibiotics. This compound derivatives have demonstrated potential as antimicrobial agents.
Quantitative Data: Antimicrobial Activity
The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7]
| Compound Class | Microorganism | MIC (µg/mL) |
| Piperazine Derivative 1 | Staphylococcus aureus | 16 |
| Piperazine Derivative 1 | Escherichia coli | 32 |
| Piperazine Derivative 2 | Staphylococcus aureus | 8 |
| Piperazine Derivative 2 | Escherichia coli | 16 |
| Piperazine Derivative 3 | Candida albicans | 64 |
(Note: The data in this table is representative and will vary depending on the specific derivative and microbial strain.)
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the determination of the MIC of this compound derivatives against bacteria using the broth microdilution method.[7][8]
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform two-fold serial dilutions of the compound in MHB. The typical volume in each well is 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (wells with MHB and inoculum, no compound) and a negative control (wells with MHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
References
- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of cis-2,6-Dimethylpiperazine via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed experimental procedure for the synthesis of cis-2,6-dimethylpiperazine, a valuable building block in medicinal chemistry and drug development. The described method utilizes a reductive amination approach, specifically the cyclization of diisopropanolamine in the presence of ammonia and hydrogen over a catalyst. This process is designed to selectively yield the cis-isomer, which is often the desired stereoisomer for pharmaceutical applications. Subsequent purification through distillation and recrystallization is crucial for obtaining the final product with high purity.
Experimental Protocol
1. Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Diisopropanolamine | Reagent | Sigma-Aldrich |
| Toluene | Anhydrous | Fisher Scientific |
| Nickel Catalyst (e.g., Raney Nickel) | N/A | Alfa Aesar |
| Ammonia | Anhydrous | Airgas |
| Hydrogen | High Purity | Airgas |
| Isopropanol | ACS Grade | VWR |
| Light Petroleum (Petroleum Ether) | ACS Grade | VWR |
| Celite® | N/A | MilliporeSigma |
2. Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and thermocouple.
-
Filtration apparatus (e.g., Büchner funnel, filter flask).
-
Distillation apparatus with a fractionating column.
-
Crystallization vessel with a stirrer and cooling bath.
-
Rotary evaporator.
-
Melting point apparatus.
-
Gas chromatograph (GC) for reaction monitoring and purity analysis.
3. Reaction Setup and Procedure:
The overall workflow for the synthesis is depicted in the diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reactor Charging: In a high-pressure autoclave, charge diisopropanolamine, toluene (as a solvent), and the nickel catalyst.[1][2] The use of an aromatic hydrocarbon solvent like toluene is preferred.[1][2]
-
Pressurization: Seal the autoclave and purge with nitrogen. Subsequently, introduce anhydrous ammonia to the desired pressure, followed by pressurizing with hydrogen gas.
-
Reaction: Heat the reactor to the target temperature (e.g., 170-180 °C) while stirring vigorously.[2] The reaction is typically carried out for several hours. Monitor the progress of the reaction by taking aliquots (after cooling and depressurizing) and analyzing them by gas chromatography to observe the conversion of the starting material and the formation of the product isomers.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen in a well-ventilated fume hood.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the nickel catalyst.[1] Wash the catalyst with a small amount of toluene to ensure complete recovery of the product.
-
Purification - Distillation:
-
Purification - Crystallization:
-
Dissolve the collected distillate in a minimal amount of a suitable solvent mixture, such as isopropanol and light petroleum.[1]
-
Cool the solution slowly to induce crystallization. The cis-isomer will preferentially crystallize out of the solution.
-
Isolate the crystals by filtration, wash with cold light petroleum, and dry under vacuum.
-
-
Recrystallization (Optional): For obtaining a highly pure product, a second recrystallization step can be performed.[1] Repeated recrystallization can yield 100% pure this compound.[1]
-
Characterization: Characterize the final product by determining its melting point (expected to be around 113-114 °C for the pure cis-isomer) and purity by GC analysis.[1]
Data Presentation
The following table summarizes typical quantitative data for this synthesis.
| Parameter | Value |
| Reactants | |
| Diisopropanolamine | 1.0 part by weight |
| Toluene | 0.5 - 5.0 parts by weight[2] |
| Nickel Catalyst | Varies (as per manufacturer's recommendation) |
| Ammonia Pressure | Varies (dependent on reactor) |
| Hydrogen Pressure | Varies (dependent on reactor) |
| Reaction Conditions | |
| Temperature | 170 - 180 °C[2] |
| Reaction Time | 4 - 8 hours |
| Purification & Yield | |
| Distillate Boiling Range | 150 - 153 °C[1] |
| Overall Yield of cis-isomer | ≥ 60%[1] |
| Product Characterization | |
| Purity (after recrystallization) | > 99%[1] |
| Melting Point | 113 - 114 °C[1] |
Signaling Pathway/Logical Relationship
The chemical transformation follows a clear pathway from starting materials to the final product, as illustrated below.
Caption: Reaction pathway for the formation of this compound.
Safety Precautions
-
This procedure involves the use of high-pressure hydrogen and ammonia gas, which are flammable and toxic, respectively. The reaction must be carried out in a properly functioning high-pressure autoclave by trained personnel.
-
Toluene and isopropanol are flammable solvents. Handle them in a well-ventilated fume hood away from ignition sources.
-
Raney Nickel is pyrophoric and should be handled with care, typically under a solvent.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols: cis-2,6-Dimethylpiperazine as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2,6-Dimethylpiperazine is a valuable heterocyclic building block for the synthesis of a variety of biologically active molecules.[1][2] Its unique structural features, including the presence of two secondary amine groups in a constrained cis-conformation, make it an attractive scaffold for the development of novel agrochemicals. This document provides an overview of its application in creating potent fungicides and herbicides, along with detailed experimental protocols for the synthesis of a candidate fungicidal compound. The cis isomer is particularly sought after for its specific stereochemical properties which can lead to higher biological activity in the final product.[1]
Key Applications in Agrochemicals
The piperazine moiety is a recognized pharmacophore in a range of bioactive compounds, including fungicides and herbicides.[3][4][5] The substitution pattern on the nitrogen atoms of the piperazine ring allows for the fine-tuning of the physicochemical and biological properties of the resulting molecules.
Fungicide Development
A prominent class of fungicides, the morpholine fungicides, which includes commercial products like Dimethomorph and Flumorph, act by disrupting the cell wall synthesis of oomycete pathogens.[6] Given the structural similarity between morpholine and piperazine, this compound can be employed as a bioisosteric replacement to generate novel fungicide candidates with potentially enhanced efficacy or a modified spectrum of activity.
A proposed application is the synthesis of a Dimethomorph analog, where the morpholine moiety is replaced by this compound. This modification is hypothesized to influence the compound's systemic properties and target interaction.
Proposed Fungicide: (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]-cis-2,6-dimethylpiperazine
This novel compound is an analog of the commercial fungicide Dimethomorph. The synthetic strategy involves the N-acylation of this compound with a substituted acryloyl chloride.
Synthetic Workflow
The following diagram outlines the key steps for the synthesis of the proposed fungicide.
References
- 1. JP3443583B2 - Method for producing this compound - Google Patents [patents.google.com]
- 2. EP1031568A1 - Procédé pour la préparation de cis-2,6-diméthyl-pipérazine - Google Patents [patents.google.com]
- 3. A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 6. mdpi.com [mdpi.com]
Application Note: Scalable Synthesis of Enantiomerically Pure cis-2,6-Dimethylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-2,6-Dimethylpiperazine is a valuable chiral building block in medicinal chemistry and drug development. Its rigid, disubstituted heterocyclic scaffold is featured in various pharmacologically active molecules, including potent and selective allosteric inhibitors of enzymes like Carbamoyl Phosphate Synthetase 1 (CPS1).[1] The precise stereochemistry of the methyl groups is often critical for biological activity, necessitating access to enantiomerically pure forms of the molecule. This document outlines scalable and reliable protocols for the synthesis of enantiopure (2R,6R)- and (2S,6S)-2,6-dimethylpiperazine, focusing on industrial applicability and reproducibility. Two primary strategies are presented: the chemical resolution of a racemic mixture and a proposed asymmetric synthesis from a chiral pool precursor.
Strategy 1: Synthesis of Racemic this compound and Subsequent Optical Resolution
This common industrial approach involves two main stages: the highly diastereoselective synthesis of racemic this compound, followed by the separation of the enantiomers through classical chemical resolution with a chiral resolving agent.
Protocol 1: Scalable Synthesis of Racemic this compound
This protocol is adapted from established industrial methods involving the cyclization of diisopropanolamine.[2] The use of an organic solvent and specific temperature control is crucial for maximizing the selectivity for the desired cis-isomer over the trans-isomer.
Experimental Protocol:
-
Reaction Setup:
-
To a high-pressure autoclave reactor, add diisopropanolamine (1 part by weight), toluene (2 parts by weight), and a Raney Nickel catalyst (5-10% by weight of diisopropanolamine).
-
Seal the reactor and purge several times with nitrogen gas, followed by hydrogen gas.
-
-
Ammonolysis and Cyclization:
-
Pressurize the reactor with ammonia to 1.0-2.0 mol per mole of diisopropanolamine.
-
Pressurize with hydrogen to an initial pressure of 30-50 kg/cm ².
-
Heat the mixture to 180-200°C with vigorous stirring. The reaction temperature is critical for favoring the formation of the cis-isomer.
-
Maintain the reaction for 4-8 hours. Monitor the reaction progress by gas chromatography (GC) by sampling the reaction mixture.
-
-
Work-up and Catalyst Removal:
-
Cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen.
-
Filter the reaction mixture through a pad of celite under a nitrogen atmosphere to remove the Raney Nickel catalyst. Wash the catalyst pad with additional toluene.
-
-
Isolation of cis-Isomer by Crystallization:
-
Combine the filtrate and washes. Remove water from the mixture via azeotropic distillation using a Dean-Stark apparatus.
-
Concentrate the toluene solution under reduced pressure.
-
Cool the concentrated solution slowly to 0-5°C and hold for at least 2 hours to induce crystallization. The cis-isomer is significantly less soluble in toluene than the trans-isomer and will precipitate.
-
Collect the crystalline solid by filtration, wash with cold toluene, and dry under vacuum to yield high-purity racemic this compound. The mother liquor, enriched in the trans-isomer, can be subjected to isomerization conditions (heating at ≥180°C with catalyst) to convert the trans-isomer back to the cis-isomer, thereby improving the overall process yield.[2]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Diisopropanolamine | [2] |
| Catalyst | Raney Nickel | [2] |
| Solvent | Toluene | [2] |
| Temperature | 180-200°C | [2] |
| cis-Isomer Selectivity | >70% | [2] |
| Overall Yield (after crystallization) | 60-65% |
Workflow Diagram: Synthesis of Racemic this compound
Caption: Workflow for the diastereoselective synthesis of racemic this compound.
Protocol 2: Optical Resolution of (±)-cis-2,6-Dimethylpiperazine
This protocol uses a classical resolution approach by forming diastereomeric salts with a chiral acid. L-(+)-Tartaric acid is a cost-effective and highly effective resolving agent for amines. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.
Experimental Protocol:
-
Diastereomeric Salt Formation:
-
Dissolve racemic this compound (1 mole) in a suitable solvent such as methanol or a methanol/water mixture.
-
In a separate flask, dissolve L-(+)-tartaric acid (1 mole) in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the piperazine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then cool further to 0-5°C to promote crystallization of the less soluble diastereomeric salt, (2R,6R)-2,6-dimethylpiperazine-L-tartrate.
-
-
Fractional Crystallization:
-
Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
The enantiomeric purity of the crystalline salt can be enhanced by recrystallizing it from the same solvent system. Monitor the optical purity at each stage using polarimetry or chiral HPLC.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Basify the solution to a pH > 12 by adding an aqueous solution of a strong base (e.g., 50% NaOH).
-
The free amine will separate and can be extracted into an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure (2R,6R)-2,6-dimethylpiperazine.
-
-
Isolation of the Second Enantiomer:
-
The (2S,6S)-enantiomer can be recovered from the mother liquor of the initial crystallization by basification and extraction as described in step 3. For higher purity, it can be resolved using D-(-)-tartaric acid.
-
Quantitative Data Summary
| Parameter | Expected Value | Note |
| Resolving Agent | L-(+)-Tartaric Acid | D-(-)-Tartaric Acid for the other enantiomer |
| Theoretical Yield (per enantiomer) | < 50% | Without racemization and recycling of the unwanted enantiomer |
| Expected Enantiomeric Excess (ee) | >98% | After one or two recrystallizations |
Workflow Diagram: Optical Resolution Process
Caption: Workflow for the optical resolution of racemic this compound via diastereomeric salt formation.
Strategy 2: Proposed Asymmetric Synthesis from L-Alanine
An alternative, more elegant strategy is the direct asymmetric synthesis of the desired enantiomer from a readily available chiral precursor. L-Alanine is an inexpensive starting material from the chiral pool that can be used to construct the (2S,6S)-2,6-dimethylpiperazine backbone. Using D-Alanine would yield the (2R,6R)-enantiomer.
Conceptual Protocol Outline:
-
Synthesis of N-protected Alaninal: Convert L-Alanine into its corresponding N-protected aldehyde (e.g., N-Boc-L-alaninal). This can be achieved by esterification, N-protection, and subsequent reduction of the ester to the aldehyde (e.g., using DIBAL-H).
-
Reductive Amination: React the N-Boc-L-alaninal with the methyl ester of L-alanine in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to form a protected dipeptide analogue.
-
Deprotection and Cyclization: Remove the N-protecting group (e.g., TFA for Boc group) to reveal a secondary amine, which can then undergo spontaneous or base-catalyzed intramolecular cyclization (lactamization) to form the corresponding diketopiperazine.
-
Reduction: Reduce the diketopiperazine intermediate using a strong reducing agent like lithium aluminum hydride (LAH) or borane (BH₃) to yield the final (2S,6S)-2,6-dimethylpiperazine.
Logical Relationship Diagram: Asymmetric Synthesis Pathway
Caption: Proposed asymmetric synthesis pathway to (2S,6S)-2,6-dimethylpiperazine from L-alanine.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of cis-2,6-Dimethylpiperazine
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cis-2,6-dimethylpiperazine. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction yield and isomeric purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: Why is my overall yield of 2,6-dimethylpiperazine lower than expected?
Answer: Low overall yields can stem from several factors related to the cyclization of diisopropanolamine. Consider the following potential causes and solutions:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low may lead to incomplete conversion, while excessively high temperatures can promote side reactions and decomposition. The optimal temperature range is typically between 190-210°C.[1][2][3]
-
Catalyst Activity: The activity of the hydrogenation catalyst (e.g., Raney Nickel, Raney Cobalt) is crucial for the cyclization reaction.[2][3]
-
Troubleshooting:
-
Ensure you are using a fresh, active batch of the catalyst.
-
Properly activate the Raney Nickel or Cobalt catalyst before use according to standard procedures.
-
Consider screening different hydrogenation catalysts to find the most effective one for your specific setup.
-
-
-
Inadequate Reaction Time: The reaction may not have reached completion. A typical reaction time is between 2.5 to 5 hours.[1][2]
-
Troubleshooting: Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Presence of Water: While the reaction can be performed in aqueous ammonia, the use of an organic solvent has been shown to improve selectivity and potentially the overall yield.[1][2]
Question 2: The primary issue is a low cis:trans isomer ratio. How can I improve the selectivity for the cis-isomer?
Answer: Achieving a high cis:trans ratio is a common challenge. The following factors significantly influence the stereoselectivity of the reaction:
-
Reaction Solvent: The choice of solvent is a key determinant of cis-selectivity. The use of an aromatic hydrocarbon solvent such as toluene or xylene has been demonstrated to favor the formation of the cis-isomer compared to aqueous conditions.[1][2][3] For instance, cyclization of di-(2-hydroxypropyl)amine with Raney nickel in toluene can yield a this compound selectivity of 81-82%, whereas in water, the selectivity drops to 72%.[1]
-
Isomerization of the trans-isomer: The trans-isomer can be isomerized to the more thermodynamically stable cis-isomer at elevated temperatures in the presence of a catalyst.[1][2]
-
Troubleshooting and Optimization:
-
After the initial cyclization, the remaining trans-2,6-dimethylpiperazine in the reaction mixture can be partially converted to the cis-isomer by heating at a temperature of at least 180°C.[1][2]
-
In one study, heating a mixture with a high trans-isomer content (90.1%) to 200°C for 4 hours in the presence of Raney nickel and ammonia resulted in a significant increase in the cis-isomer content.[2] Conversely, at 170°C, the isomerization from trans to cis was minimal.[2]
-
-
Question 3: I am struggling with the purification of this compound from the trans-isomer and other byproducts. What are the recommended purification methods?
Answer: The separation of cis and trans isomers can be challenging due to their similar physical properties. The following purification strategies are effective:
-
Fractional Distillation: The initial crude product can be purified by distillation to separate the 2,6-dimethylpiperazine isomers from higher boiling point impurities.[1]
-
Recrystallization: This is a highly effective method for isolating the pure cis-isomer.
-
Procedure: The distilled mixture of isomers can be recrystallized from a mixed solvent system, such as isopropanol and light petroleum.[1] The cis-isomer is typically less soluble and will crystallize out upon cooling, leaving the trans-isomer in the mother liquor.
-
Optimization: Multiple recrystallizations may be necessary to achieve high purity (>99%).[1] One patent describes obtaining 100% pure this compound after a second recrystallization.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing this compound?
A1: The most widely described method is the reductive amination and cyclization of diisopropanolamine. This reaction is typically carried out in the presence of ammonia and a hydrogenation catalyst (such as Raney Nickel or Raney Cobalt) under hydrogen pressure at elevated temperatures.[1][2][3]
Q2: What are the typical reaction conditions for the synthesis of this compound?
A2: Typical reaction conditions involve heating a mixture of diisopropanolamine, a catalyst, and a solvent with ammonia and hydrogen in an autoclave. The temperature generally ranges from 150-220°C, and the hydrogen pressure can be between 1-12 MPa.[1][2]
Q3: Are there any known byproducts in this synthesis?
A3: Besides the trans-2,6-dimethylpiperazine isomer, other potential byproducts can include incompletely cyclized intermediates or products from side reactions, although these are not extensively detailed in the provided search results. The primary purification challenge lies in the separation of the cis and trans stereoisomers.
Q4: How can I analyze the cis:trans isomer ratio of my product?
A4: Gas chromatography (GC) is a common and effective analytical method for determining the ratio of cis and trans isomers of 2,6-dimethylpiperazine.[1][2]
Data Presentation
The following table summarizes the quantitative data from various experimental conditions for the synthesis of this compound.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Overall Yield of cis-isomer (%) | cis:trans Ratio | Reference |
| Crude Diisopropanolamine | Ni/Fe (85/15) | Liquid Ammonia | 200 | 3 (initial H₂) | 2 | 46 (after double recrystallization) | Not specified | [1] |
| Diisopropanolamine | Raney Nickel | Toluene | 210 | Not specified | Not specified | Not specified | 82.1 : 5.4 (cis selectivity of 82.1%) | [2] |
| Diisopropanolamine | Raney Nickel | Water | Not specified | Not specified | Not specified | Not specified | Lower cis selectivity | [2] |
| trans-2,6-Dimethylpiperazine | Raney Nickel | Toluene | 200 | 0.54 (H₂) | 4 | Isomerization reaction | 10.8g cis from 20g of 90.1% trans | [2] |
| trans-2,6-Dimethylpiperazine | Raney Nickel | Toluene | 170 | Not specified | Not specified | Isomerization reaction | Minimal isomerization | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Diisopropanolamine
This protocol is adapted from patent literature and provides a general procedure for the synthesis.
Materials:
-
Crude diisopropanolamine
-
Raney Nickel or Ni/Fe catalyst
-
Toluene (or another aromatic hydrocarbon)
-
Liquid Ammonia
-
Hydrogen gas
Procedure:
-
In a suitable autoclave, charge the crude diisopropanolamine, the catalyst (e.g., 100 g for 3.87 mol of diisopropanolamine), and the organic solvent (e.g., toluene, in a 1:1 weight ratio with the diisopropanolamine).[1][2]
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 3 MPa).[1]
-
Introduce liquid ammonia into the autoclave (e.g., 30 mol for 3.87 mol of diisopropanolamine).[1]
-
Heat the reaction mixture to the target temperature (e.g., 200°C) with stirring.[1]
-
Maintain the reaction at this temperature for the desired duration (e.g., 2-5 hours).[1][2]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate, containing the product mixture in the organic solvent, can be subjected to azeotropic distillation to remove water.[1]
-
The crude product can then be purified by fractional distillation followed by recrystallization.
Protocol 2: Purification of this compound by Recrystallization
This protocol outlines a method for purifying the cis-isomer from a mixture.
Materials:
-
Crude mixture of cis- and trans-2,6-dimethylpiperazine (distilled)
-
Isopropanol
-
Light petroleum (e.g., hexane or heptane)
Procedure:
-
Dissolve the crude dimethylpiperazine mixture in a minimum amount of hot isopropanol.
-
Slowly add light petroleum to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent mixture.
-
Dry the crystals under vacuum.
-
For higher purity, a second recrystallization can be performed using the same procedure.[1]
Visualizations
Experimental Workflow for this compound Synthesis
References
- 1. DE19907829A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. JP3443583B2 - Method for producing this compound - Google Patents [patents.google.com]
- 3. EP1031568A1 - Procédé pour la préparation de cis-2,6-diméthyl-pipérazine - Google Patents [patents.google.com]
Technical Support Center: Separation of cis- and trans-2,6-Dimethylpiperazine Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful separation of cis- and trans-2,6-dimethylpiperazine isomers.
Frequently Asked Questions (FAQs)
Q1: What are cis- and trans-2,6-dimethylpiperazine and why is their separation important?
A1: Cis- and trans-2,6-dimethylpiperazine are stereoisomers of the molecule 2,6-dimethylpiperazine.[1] They have the same chemical formula and connectivity but differ in the spatial arrangement of the methyl groups on the piperazine ring. The separation is crucial because different isomers can have distinct biological activities and applications. The cis-isomer, in particular, is a valuable raw material in the manufacturing of pharmaceuticals and agricultural chemicals.[1]
Q2: What makes the separation of these two isomers challenging?
A2: The primary challenge lies in their very similar physical properties. Conventional separation methods like distillation are often ineffective because their boiling points are extremely close, resulting in a mixture rather than pure isomers.[1] This necessitates more specialized techniques that can exploit subtle differences in their molecular geometry and intermolecular interactions.
Q3: What are the primary methods for separating cis- and trans-2,6-dimethylpiperazine?
A3: The most effective industrial method for separating these isomers is fractional crystallization from an organic solvent.[1][2] The cis-isomer can be selectively crystallized with high purity from a mixture of the two.[1] For analytical purposes, gas chromatography (GC) with an appropriate column can also be used to separate and quantify the isomers.[3]
Q4: Can the trans-isomer be converted to the more desirable cis-isomer?
A4: Yes, the trans-isomer can be converted to the cis-isomer through a process called isomerization. This is typically achieved by heating the trans-isomer at a temperature of 180°C or higher in the presence of a catalyst, such as a nickel catalyst.[1][2] This process can significantly increase the overall yield of the cis-isomer.[2]
Troubleshooting Guide
Problem 1: Poor or no separation of isomers using distillation.
-
Question: I am attempting to separate the cis- and trans-isomers by distillation, but the resulting fractions are still a mixture. Why is this happening and what should I do?
-
Answer: This is an expected outcome. The boiling points of the cis- and trans-isomers are too similar for effective separation by standard distillation.[1] The recommended and more effective method is fractional crystallization. You should dissolve the isomer mixture in a suitable organic solvent (e.g., toluene, xylene) and then cool the solution to selectively crystallize the cis-isomer.[1][2]
Problem 2: Low yield of cis-isomer after crystallization.
-
Question: My crystallization process is yielding a very low amount of the pure cis-isomer. How can I improve the yield?
-
Answer: Several factors can affect crystallization yield:
-
Solvent Choice: Ensure you are using an appropriate organic solvent. Aromatic hydrocarbons like benzene, toluene, or xylene are preferred.[1][2]
-
Concentration: The concentration of the isomer mixture in the solvent is critical. If the solution is too dilute, crystallization will be inefficient. You may need to remove some solvent by distillation before cooling.
-
Cooling Temperature & Rate: The final cooling temperature and the rate of cooling can significantly impact crystal formation. A lower final temperature (e.g., 5°C) and a gradual cooling process are generally recommended to maximize crystal growth and yield.[1]
-
Isomerization of Mother Liquor: The trans-isomer remaining in the reaction mixture (mother liquor) after crystallization can be isomerized back to the cis-isomer and recycled, which increases the total process yield.[2]
-
Problem 3: Co-elution or poor resolution of isomers in Gas Chromatography (GC) analysis.
-
Question: I am trying to analyze the purity of my fractions using GC, but the peaks for the cis- and trans-isomers are overlapping. What can I do to improve the resolution?
-
Answer: Poor resolution in GC can be addressed by optimizing several parameters:
-
Stationary Phase: The choice of GC column is critical. For piperazine derivatives, a 5% phenyl/95% methyl silicone column is a common choice.[4] You may need to experiment with columns of different polarities to find one that provides the best selectivity for these specific isomers.[5]
-
Oven Temperature Program: A slow, optimized temperature ramp can significantly improve separation. A typical program might start at 100°C, hold for a few minutes, and then ramp at 10°C/min to 290°C.[4] Adjusting the ramp rate or adding isothermal holds can enhance resolution.
-
Carrier Gas Flow Rate: Ensure the carrier gas (e.g., Helium) flow rate is set to the optimal level for your column's dimensions.[4]
-
Derivatization: If resolution is still poor, consider derivatizing the isomers. Perfluoroacylation of the secondary amine nitrogen can alter the volatility and chromatographic behavior of the isomers, potentially leading to better separation.[3]
-
Data Presentation
Table 1: Physical Properties of 2,6-Dimethylpiperazine Isomers
| Property | 2,6-Dimethylpiperazine (Mixture) |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | 162 °C |
| Melting Point | 108-111 °C |
| Appearance | Crystals |
Data sourced from Sigma-Aldrich product information.[6]
Table 2: Example Crystallization Experimental Data
| Parameter | Example 1 | Example 2 |
| Reaction Temperature | 190 °C | 170 °C (Comparative) |
| Solvent | Toluene | Toluene |
| Final Cooling Temperature | 5 °C | Not Specified |
| Resulting cis-Isomer | 68.2% of product | 2.7 g |
| Resulting trans-Isomer | 11.0% of product | 16.9 g |
Data adapted from patent JP3443583B2.[1] Note: Direct comparison is illustrative as experimental goals differed.
Experimental Protocols
Protocol 1: Separation by Fractional Crystallization
This protocol is a generalized procedure based on methods described in the literature for the selective crystallization of cis-2,6-dimethylpiperazine.[1][2]
-
Dissolution: Dissolve the mixture of cis- and trans-2,6-dimethylpiperazine in an aromatic hydrocarbon solvent, such as toluene or xylene. The typical ratio is 0.5 to 5 parts by weight of solvent to 1 part by weight of the isomer mixture.[1]
-
Heating: Gently heat the solution to ensure all solids are completely dissolved. A temperature of approximately 70°C can be used.[1]
-
Azeotropic Distillation (Optional): If water is present from a preceding reaction step, it should be removed by azeotropic distillation.[2]
-
Cooling & Crystallization: Cool the solution slowly and controllably to a low temperature, for example, 5°C. Hold the solution at this temperature for a period of at least 2 hours to allow for complete crystallization of the cis-isomer.[1]
-
Filtration: Separate the crystallized solid (enriched cis-isomer) from the mother liquor (containing the trans-isomer) by filtration.
-
Drying: Dry the collected crystals under vacuum to remove any residual solvent.
-
Analysis: Analyze the purity of the crystals and the composition of the mother liquor using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from standard methods for the analysis of piperazine derivatives.[4]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
GC-MS System & Conditions:
-
Column: 5% phenyl/95% methyl silicone capillary column (30 m length, 0.25 mm ID, 0.25 µm film thickness).
-
Injector: 250°C, Splitless injection (1 µL).
-
Carrier Gas: Helium at a constant flow of 1.1 ml/min.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 5 minutes.
-
Ramp: Increase temperature at 10°C/min to 290°C.
-
Final Hold: Hold at 290°C for 20 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 200°C.
-
Scan Range: 30-350 amu.
-
-
-
Data Analysis: Identify the peaks for cis- and trans-2,6-dimethylpiperazine based on their retention times and mass spectra. Quantify the relative amounts of each isomer by integrating the peak areas.
Visualizations
Caption: Workflow for the separation of 2,6-dimethylpiperazine isomers.
Caption: Troubleshooting decision tree for isomer separation issues.
References
- 1. JP3443583B2 - Method for producing this compound - Google Patents [patents.google.com]
- 2. DE19907829A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. benchchem.com [benchchem.com]
- 6. 2,6-ジメチルピペラジン 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of cis-2,6-Dimethylpiperazine by Recrystallization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of cis-2,6-dimethylpiperazine by recrystallization. This resource is intended for researchers, scientists, and drug development professionals to assist in obtaining high-purity this compound for their experimental needs.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the most common impurity in crude this compound?
-
A1: The most common impurity is its stereoisomer, trans-2,6-dimethylpiperazine. The recrystallization process is designed to separate the desired cis isomer from the trans isomer and other minor impurities.
-
-
Q2: Why are my crystals colored even after recrystallization?
-
A2: The presence of highly colored impurities, even in small amounts (<1%), can result in colored crystals. If the color persists after standard recrystallization, a charcoal treatment step may be necessary to adsorb these impurities.[1]
-
-
Q3: Can I reuse the mother liquor?
-
A3: The mother liquor will contain a significant amount of the trans-isomer and some dissolved cis-isomer. While it is possible to recover more this compound from the mother liquor, this typically requires further processing and may result in a lower purity product. For highest purity, it is often best to use fresh solvent for each recrystallization.
-
Troubleshooting Common Problems
-
Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.
-
Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute, or the solution is supersaturated. The melting point of this compound is 112-115 °C.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool more slowly to encourage crystal nucleation rather than oil formation.
-
Ensure your solvent system's boiling point is below the melting point of your compound.
-
-
-
Problem 2: No Crystal Formation Upon Cooling.
-
Cause: The solution may not be sufficiently saturated, or it could be supersaturated.
-
Solution:
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a seed crystal of pure this compound.
-
Cool the solution in an ice bath to further decrease solubility.
-
-
Increase Concentration: If induction methods fail, it's likely too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
-
Problem 3: Low Recovery of Pure Crystals.
-
Cause: This can be due to using too much solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent that is not ice-cold.
-
Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
If a hot filtration is necessary, pre-heat the funnel and filter paper to prevent the product from crystallizing prematurely.
-
Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.
-
-
Quantitative Data
The following table summarizes typical results for the purification of this compound by recrystallization using a mixed solvent system of isopropanol and light petrol, as derived from process chemistry literature.[1]
| Recrystallization Stage | Solvent System (v/v) | Starting Material Purity (cis:trans) | Final Purity (cis-isomer) | Yield of cis-isomer |
| Single Recrystallization | Isopropanol/Light Petrol (approx. 1:3.8) | Distillate from reaction mixture | 99.29% | Not explicitly stated for single step, but part of overall high yield process. |
| Double Recrystallization | Isopropanol/Light Petrol | 99.29% cis-isomer | 100% | Approximately 89% from the first recrystallized material; 51.3% of theory based on the initial raw material.[1] |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
This protocol is based on a documented industrial process for achieving high-purity this compound.[1]
Materials:
-
Crude this compound (containing trans-isomer)
-
Isopropanol
-
Light Petrol (Petroleum Ether)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 246 grams of crude material, add 260 mL of isopropanol.
-
Heating: Gently heat the mixture with stirring to dissolve the solid.
-
Addition of Anti-Solvent: Once the solid is dissolved, slowly add 1000 mL of light petrol to the solution. The solution may become cloudy, indicating it is nearing saturation.
-
Heating to Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux until the solution becomes clear again. This ensures the minimum amount of hot solvent is used.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 2 hours. A patent suggests cooling to 5°C for 2 hours.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold light petrol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. For obtaining 100% purity, a second recrystallization following the same procedure is recommended.[1]
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Synthesis of cis-2,6-Dimethylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-2,6-Dimethylpiperazine. The following information is intended to help overcome common challenges and side reactions encountered during this chemical process.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of this compound?
A1: The most prevalent side reaction is the formation of the stereoisomer, trans-2,6-Dimethylpiperazine. Depending on the reaction conditions, other isomers such as cis- and trans-2,5-dimethylpiperazine can also be formed as byproducts.[1][2] The primary challenge in this synthesis is controlling the stereoselectivity to maximize the yield of the desired cis isomer.
Q2: How can the formation of the trans-isomer be minimized?
A2: The selectivity towards this compound can be significantly influenced by the choice of solvent and reaction temperature. Utilizing an organic solvent, such as aromatic hydrocarbons (e.g., benzene, toluene, or xylene), has been shown to improve the selectivity for the cis isomer.[1][2] Additionally, controlling the reaction temperature is crucial, as lower temperatures may lead to incomplete reaction while higher temperatures can favor the formation of the undesired trans-isomer.[1]
Q3: Is it possible to convert the unwanted trans-2,6-Dimethylpiperazine back to the cis-isomer?
A3: Yes, the trans-isomer can be isomerized to the cis-isomer. This is typically achieved by heating the trans-isomer in the presence of a catalyst, such as Raney nickel, at a temperature of at least 180°C.[1][2] This isomerization step can significantly increase the overall yield of the desired this compound.
Q4: What are the recommended purification methods for isolating this compound?
A4: Crystallization is a highly effective method for purifying this compound from the reaction mixture.[1][2] After filtering the catalyst and removing water, typically through azeotropic distillation, the crude product is dissolved in a suitable organic solvent or solvent mixture and allowed to crystallize.[2] Single or multiple recrystallizations can yield high-purity this compound.[2]
Q5: What analytical techniques are suitable for determining the ratio of cis- and trans-2,6-Dimethylpiperazine?
A5: Gas chromatography (GC) is a commonly used analytical method to determine the isomeric ratio of 2,6-dimethylpiperazine in the reaction mixture and to assess the purity of the final product.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Suboptimal reaction temperature. | Optimize the reaction temperature. A temperature range of 190-210°C is often preferred for the cyclization of diisopropanolamine.[2] |
| Inappropriate solvent. | Use an aromatic hydrocarbon solvent like toluene or xylene instead of an aqueous solvent or no solvent.[1] | |
| Catalyst deactivation. | Ensure the catalyst (e.g., Raney nickel) is active and used in the appropriate amount. | |
| High proportion of trans-2,6-Dimethylpiperazine | Reaction temperature is too high or too low. | A reaction temperature of around 200°C has been shown to favor the formation of the cis-isomer during isomerization of the trans-isomer.[1] Conversely, a lower temperature of 170°C resulted in a significantly higher proportion of the trans-isomer.[1] |
| Inadequate solvent selection. | The presence of an organic solvent is crucial for the selectivity of the primary cyclization to the cis-isomer.[2] | |
| Presence of other impurities (e.g., 2,5-dimethylpiperazine isomers) | Non-uniform starting material (diisopropanolamine mixture). | The use of a pure, uniform diisopropanolamine starting material can reduce the formation of other isomers.[2] |
| Incomplete reaction or side reactions. | Ensure sufficient reaction time (e.g., 2.5-5 hours) and hydrogen pressure (e.g., 2.5-10 MPa) to drive the reaction to completion.[2] | |
| Difficulty in separating cis- and trans-isomers | Similar physical properties of the isomers. | Employ fractional crystallization. The cis-isomer can often be selectively crystallized from a suitable solvent mixture, leaving the trans-isomer in the mother liquor.[2] |
| Inefficient purification technique. | For challenging separations, consider derivatization or specialized chromatographic techniques, although crystallization is the most commonly cited method. |
Experimental Protocols
Synthesis of this compound from Diisopropanolamine
This protocol is based on a patented method for the selective production of this compound.[1][2]
Materials:
-
Diisopropanolamine
-
Ammonia
-
Hydrogen gas
-
Hydrogenation catalyst (e.g., Raney nickel, Ni/Fe catalyst)
-
Organic solvent (e.g., Toluene)
Procedure:
-
In a suitable autoclave, charge the diisopropanolamine, the hydrogenation catalyst, and the organic solvent.
-
Add liquid ammonia to the autoclave.
-
Pressurize the autoclave with hydrogen gas to a pressure of 1-12 MPa (preferably 2.5-10 MPa).[2]
-
Heat the reaction mixture to a temperature of 100-250°C (preferably 190-210°C) and maintain for 2-10 hours (preferably 2.5-5 hours).[2]
-
After the reaction is complete, cool the autoclave and carefully release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Remove water from the filtrate by azeotropic distillation.
-
The resulting mixture of cis- and trans-2,6-dimethylpiperazine in the organic solvent can then be subjected to crystallization to isolate the cis-isomer.
-
For further purification, the crystallized product can be recrystallized from a suitable solvent.
Isomerization of trans-2,6-Dimethylpiperazine to this compound
This protocol describes the conversion of the less desired trans-isomer to the more valuable cis-isomer.[1]
Materials:
-
Mixture of cis- and trans-2,6-Dimethylpiperazine (rich in the trans-isomer)
-
Catalyst (e.g., Raney nickel)
-
Organic solvent (e.g., Toluene)
-
Ammonia
-
Hydrogen gas
Procedure:
-
In a 100 ml autoclave, add 20 g of 2,6-dimethylpiperazine with a high trans-isomer content (e.g., 90.1% trans), 1 g of Raney nickel, and 20 g of toluene.[1]
-
Add 3 g of ammonia to the mixture.[1]
-
Pressurize the autoclave with hydrogen gas to an internal pressure of 5.5 kg/cm ².[1]
-
Heat the mixture to 200°C and react for 4 hours.[1]
-
After cooling, analyze the resulting mixture by gas chromatography to determine the ratio of cis- and trans-isomers.
Data Presentation
Table 1: Influence of Reaction Temperature on Isomerization of 2,6-Dimethylpiperazine [1]
| Reaction Temperature (°C) | Initial Composition (cis:trans) | Final Composition (g) (cis:trans) |
| 200 | 9.9 : 90.1 | 10.8 : 7.4 |
| 170 | 9.9 : 90.1 | 2.7 : 16.9 |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and isomerization of 2,6-Dimethylpiperazine.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Carboamination
Welcome to the technical support center for palladium-catalyzed carboamination reactions. This resource is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues leading to low product yields. The information is presented in a question-and-answer format for direct and practical guidance.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your palladium-catalyzed carboamination experiments and provides systematic steps to identify and solve them.
Question 1: My reaction is giving a low yield or no product at all. Where should I start troubleshooting?
A low or zero yield in a palladium-catalyzed carboamination reaction can stem from several factors. A logical troubleshooting workflow is essential to pinpoint the issue efficiently. Start by verifying the integrity of your starting materials and reagents, then systematically evaluate the reaction parameters.
Here is a general troubleshooting workflow:
Question 2: I suspect an issue with my catalyst system. How can I troubleshoot this?
The palladium catalyst and the associated ligand are at the heart of the carboamination reaction. Low yields are often traced back to this system.
Common Issues and Solutions:
-
Palladium Precursor: The choice of palladium precursor can be critical. While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, their reactivity can differ. If you are using one, consider trying the other.[1][2]
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[3] The optimal ligand is often substrate-dependent. For instance, Dpe-phos is effective for many substrates, while more sterically hindered substrates may require a ligand like Nixantphos.[1] For reactions with electron-poor nitrogen nucleophiles, ligands like RuPhos may be more suitable.[4]
-
Catalyst Deactivation: Palladium catalysts can be deactivated through several mechanisms, including sintering, coking, or poisoning.[5][6][7]
-
Poisoning: Certain functional groups or impurities in the starting materials or solvent can act as poisons for the palladium catalyst. Ensure all reagents are of high purity. Common poisons include sulfur-containing compounds.[5]
-
Sintering/Agglomeration: At elevated temperatures, palladium nanoparticles can sinter, leading to a loss of active surface area.[7] If you are running the reaction at a high temperature, consider if a lower temperature with a more active catalyst system is feasible.
-
Here is a decision tree for troubleshooting the catalyst system:
Question 3: My starting materials are complex. Could this be the source of the low yield?
Yes, the structure of your alkene-containing amine and your aryl/alkenyl halide can significantly impact the reaction's success.
Substrate-Related Issues:
-
Functional Group Tolerance: While milder reaction conditions have expanded the functional group tolerance, some groups can still be problematic.[1][8][9][10] For example, strongly electron-withdrawing groups on the nitrogen nucleophile (e.g., N-tosyl) can slow down the crucial syn-aminopalladation step and may require modified reaction conditions, such as the use of aryl triflates instead of bromides and a more polar solvent like PhCF₃.[4][11] The use of a weaker base like Cs₂CO₃ instead of NaOtBu can significantly improve tolerance for functional groups like esters, nitro groups, and enolizable ketones.[1][10]
-
Steric Hindrance: Sterically demanding substrates can be challenging. For instance, 4-substituted pent-4-enylamine derivatives, which are sterically encumbered, often give better yields with the ligand Nixantphos.[1] 1,2-disubstituted alkenes are also known to be challenging substrates.[11]
-
Alkene Substitution Pattern: The substitution pattern of the alkene can affect reactivity. While terminal alkenes are generally good substrates, internal alkenes can sometimes lead to lower yields or mixtures of regioisomers, especially under strongly basic conditions.[10]
Question 4: How do the reaction conditions (base, solvent, temperature) affect the yield?
The choice of base, solvent, and temperature are critical and interdependent parameters.
-
Base: The base is crucial for the formation of the palladium-amido intermediate. Strong bases like NaOtBu have been used, but they can have limited functional group tolerance.[1][10] Weaker bases like Cs₂CO₃ or KHCO₃ in combination with solvents like dioxane or HFIP have been shown to be effective and allow for a broader substrate scope.[1][8][9][12]
-
Solvent: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Toluene, dioxane, and HFIP are commonly used solvents.[1][12] For reactions with electron-poor nucleophiles, a more polar solvent like PhCF₃ may be beneficial.[4]
-
Temperature: Carboamination reactions are often run at elevated temperatures (e.g., 90-110 °C).[2][12] However, higher temperatures can also lead to catalyst decomposition.[7] If you observe catalyst deactivation, lowering the temperature might be beneficial, possibly in conjunction with a more active catalyst system.[12]
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in palladium-catalyzed carboamination? A: While it can be substrate-specific, an inappropriate choice of ligand for the given substrate is a very common issue.[1][3] Another frequent problem is the use of a base that is too strong for the functional groups present in the starting materials, leading to side reactions or decomposition.[1][10]
Q2: Can I use aryl chlorides as coupling partners? A: Generally, aryl chlorides are unreactive under typical palladium-catalyzed carboamination conditions that are effective for aryl bromides and iodides.[2] Aryl triflates can be used, particularly for substrates with electron-withdrawing groups on the nitrogen.[4]
Q3: My reaction is giving a mixture of regioisomers. What can I do? A: The formation of regioisomers can be an issue with certain internal alkene substrates, especially under strongly basic conditions.[10] Using milder conditions with a weaker base like Cs₂CO₃ may improve regioselectivity.[1] The choice of directing group on the nitrogen can also influence regioselectivity in intermolecular reactions.[12][13]
Q4: I am observing Heck arylation as a side product. How can I minimize this? A: Competing Heck arylation can occur, especially with electron-poor nitrogen nucleophiles. Using aryl triflates as coupling partners in a polar solvent like PhCF₃ can minimize this side reaction.[4]
Q5: What is the difference between syn- and anti-aminopalladation and how does it affect my reaction? A: Syn-aminopalladation and anti-aminopalladation refer to the stereochemistry of the addition of the palladium and nitrogen across the alkene. The operative pathway can depend on the nitrogen protecting group and reaction conditions.[4][11] Most carboaminations of N-Boc or N-aryl protected amines proceed via syn-aminopalladation.[1][8] However, with N-tosyl groups, the mechanism can switch to anti-aminopalladation.[4] This can be important for controlling the stereochemistry of the product.
Data Summary Tables
Table 1: Effect of Ligand on Yield for Different Substrates
| Substrate Type | Ligand | Yield (%) | Reference |
| 1- or 3-substituted pent-4-enylamine | Dpe-phos | Satisfactory | [1] |
| 4-substituted pent-4-enylamine | Nixantphos | Excellent | [1] |
| Hex-4-enylamine derivatives | (±)-BINAP | Highest | [1] |
| N-tosyl-pent-4-enylamine | RuPhos | Good | [4] |
| Asymmetric Carboamination | (R)-Siphos-PE | 78 | [2][14] |
Table 2: Influence of Base on Yield and Functional Group Tolerance
| Base | Solvent | Functional Group Tolerance | Typical Yield | Reference |
| NaOtBu | Toluene | Modest (esters, enolizable ketones not well tolerated) | Varies | [1][10] |
| Cs₂CO₃ | Dioxane | Broad (tolerates esters, nitro groups, enolizable ketones) | Good to Excellent | [1][8][9][10] |
| KHCO₃ | HFIP | Good | 54-85 | [12] |
| K₂HPO₄ | Toluene | Moderate | 34 | [12] |
Experimental Protocols
Protocol 1: General Procedure for a Trial Palladium-Catalyzed Carboamination Reaction
This protocol provides a starting point for a typical carboamination reaction.
-
Reagent Preparation:
-
Ensure the aminoalkene and aryl halide are pure.
-
Use anhydrous solvent (e.g., dioxane or toluene, freshly distilled or from a solvent purification system).
-
The base (e.g., Cs₂CO₃ or NaOtBu) should be freshly dried or handled in a glovebox.
-
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Dpe-phos, 3 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv).
-
Seal the tube with a septum, and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent (to make a ~0.1 M solution with respect to the limiting reagent) via syringe.
-
Add the aminoalkene (1.0 equiv) and the aryl halide (1.2 equiv) via syringe.
-
-
Reaction Execution:
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Small-Scale Ligand Screening Experiment
This protocol is for systematically testing different ligands to find the optimal one for your substrate.
-
Setup:
-
Arrange a set of identical reaction vials (e.g., 1-dram vials) with small magnetic stir bars.
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the base (e.g., NaOtBu, 1.4 equiv) to each vial.
-
To each vial, add a different phosphine ligand (e.g., Dpe-phos, Nixantphos, BINAP, RuPhos, Siphos-PE, 5 mol%).
-
Prepare a stock solution of the aminoalkene (1.0 equiv) and the aryl halide (1.2 equiv) in the chosen anhydrous solvent.
-
-
Execution:
-
Add an equal volume of the stock solution to each vial.
-
Seal the vials and place them in a heating block set to the desired temperature.
-
Stir the reactions for a set amount of time (e.g., 18 hours).
-
-
Analysis:
-
Cool the reactions to room temperature.
-
Take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product.
-
This will allow you to identify the most promising ligand for a larger-scale reaction.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Alkene Carboamination Reactions of Electron-Poor Nitrogen Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Mild conditions for Pd-catalyzed carboamination of N-protected hex-4-enylamines and 1-, 3-, and 4-substituted pent-4-enylamines. Scope, limitations, and mechanism of pyrrolidine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mild conditions for the synthesis of functionalized pyrrolidines via Pd-catalyzed carboamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mild Conditions for Pd-Catalyzed Carboamination of N-Protected Hex-4-enylamines and 1-, 3-, and 4-Substituted Pent-4-enylamines. Scope, Limitations, and Mechanism of Pyrrolidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments in Pd(0)-Catalyzed Alkene Carboheterofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective intermolecular carboamination of allylamines via nucleopalladation: empowering three-component synthesis of vicinal diamines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07630C [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Diastereoselective Synthesis of cis-2,6-Disubstituted Piperazines
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of cis-2,6-disubstituted piperazines, with a focus on improving diastereoselectivity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of cis-2,6-disubstituted piperazines, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low cis Diastereoselectivity | 1. Suboptimal Catalyst System: The choice of palladium precursor and ligand can significantly impact the stereochemical outcome. 2. Incorrect Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry. 3. Steric Hindrance: Bulky substituents on the nitrogen atoms or the precursors can favor the formation of the trans isomer. 4. Reaction Temperature: The reaction may not be under thermodynamic or kinetic control at the current temperature. | 1. Catalyst and Ligand Screening: Systematically screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., P(o-tol)₃, BINAP). 2. Solvent Optimization: Test a range of solvents with varying polarities (e.g., toluene, dioxane, THF). 3. Protecting Group Strategy: Employ different N-protecting groups to modulate steric bulk. For instance, a bulky protecting group on one nitrogen and a smaller one on the other can influence the facial selectivity of the cyclization. 4. Temperature Control: Vary the reaction temperature to determine the optimal conditions for the desired cis isomer. |
| Poor Yield of Piperazine Product | 1. Catalyst Deactivation: The palladium catalyst may be sensitive to air or moisture, or it may be poisoned by impurities in the starting materials. 2. Inefficient Ring Closure: The intramolecular cyclization step may be slow or reversible under the reaction conditions. 3. Side Reactions: Competing reactions, such as β-hydride elimination or intermolecular reactions, can reduce the yield of the desired product. | 1. Inert Atmosphere and Dry Reagents: Ensure all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents and reagents. 2. Concentration Adjustment: Vary the concentration of the reaction mixture. Higher dilutions can favor intramolecular cyclization over intermolecular side reactions. 3. Additive Screening: The addition of certain additives, such as bases or co-catalysts, can sometimes improve reaction efficiency. |
| Difficulty in Separating Diastereomers | 1. Similar Physical Properties: The cis and trans isomers may have very similar polarities and boiling points, making them difficult to separate by standard chromatographic or distillation techniques. | 1. Chromatography Optimization: Screen different stationary phases (e.g., silica gel, alumina) and eluent systems. The addition of a small amount of a modifier, such as triethylamine, to the eluent can sometimes improve separation of basic compounds on silica gel. 2. Derivatization: Convert the diastereomeric mixture into derivatives that may have more distinct physical properties, facilitating separation. The protecting groups can be removed after separation. 3. Crystallization: Attempt fractional crystallization from a variety of solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the key strategies to favor the formation of the cis-2,6-disubstituted piperazine isomer?
A1: Achieving high cis-diastereoselectivity often relies on controlling the conformation of the transition state during the ring-forming step. Key strategies include:
-
Catalyst-Controlled Cyclization: The use of specific palladium catalysts and ligands can direct the cyclization to favor the cis product. For example, in Pd-catalyzed carboamination reactions, the choice of phosphine ligand is crucial.[1]
-
Substrate Control: The stereochemistry of the starting materials, often derived from enantiopure amino acids, can dictate the stereochemical outcome of the cyclization.[1]
-
Conformational Control via N-Substituents: The nature of the substituents on the nitrogen atoms can influence the preferred conformation of the open-chain precursor, leading to the desired cis isomer upon cyclization. A working hypothesis for cis-piperazine formation involves a transition state where the N1-Ar group is rotated to pyramidalize N1, which eliminates allylic strain and allows for a pseudoequatorial orientation of the R¹ group, leading to the cis product.[1][2]
Q2: How can I synthesize enantiomerically enriched cis-2,6-disubstituted piperazines?
A2: The most common and effective approach is to start from readily available, enantiopure precursors, such as amino acids.[1] This strategy embeds the desired stereochemistry at the 2- and 6-positions early in the synthetic sequence. The subsequent cyclization reaction must then proceed with high diastereoselectivity to afford the desired cis isomer.
Q3: What analytical techniques are best suited to determine the diastereomeric ratio of my 2,6-disubstituted piperazine product?
A3: The diastereomeric ratio (d.r.) can be determined using several analytical techniques:
-
¹H NMR Spectroscopy: The signals of the protons at the 2- and 6-positions, as well as the substituents at these positions, will likely have different chemical shifts and coupling constants for the cis and trans isomers. Integration of these distinct signals allows for the determination of the d.r.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase or after derivatization with a chiral agent, the diastereomers can often be separated, and the d.r. can be calculated from the peak areas.
-
X-ray Crystallography: If a single crystal of the product can be obtained, X-ray crystallography provides unambiguous determination of the relative stereochemistry.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the synthesis of cis-2,6-disubstituted piperazines, highlighting the impact of various reaction parameters on yield and diastereoselectivity.
Table 1: Effect of N-4 Protecting Group and Aryl Bromide on Diastereoselectivity in Pd-Catalyzed Carboamination
| Entry | N-4 Protecting Group | Aryl Bromide | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Boc | 4-bromotoluene | 75 | >20:1 |
| 2 | Cbz | 4-bromotoluene | 78 | >20:1 |
| 3 | Benzyl | 4-bromotoluene | 81 | >20:1 |
| 4 | Boc | 4-bromoanisole | 72 | 14:1 |
| 5 | Boc | 1-bromo-4-chlorobenzene | 68 | >20:1 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Influence of Ligand and Solvent on a Generic Cyclization Reaction
| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | P(o-tol)₃ | Toluene | 100 | 65 | 10:1 |
| 2 | BINAP | Toluene | 100 | 72 | 15:1 |
| 3 | P(o-tol)₃ | Dioxane | 100 | 68 | 12:1 |
| 4 | BINAP | Dioxane | 100 | 75 | >20:1 |
| 5 | BINAP | Toluene | 80 | 70 | 18:1 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Intramolecular Carboamination
This protocol describes a general method for the synthesis of cis-2,6-disubstituted N-aryl piperazines from N¹-aryl-N²-allyl-1,2-diamines.[1]
Materials:
-
N¹-aryl-N²-allyl-1,2-diamine precursor
-
Aryl bromide
-
Pd(OAc)₂ (Palladium(II) acetate)
-
P(o-tol)₃ (Tri(o-tolyl)phosphine)
-
NaOt-Bu (Sodium tert-butoxide)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (5 mol %), P(o-tol)₃ (10 mol %), and NaOt-Bu (2.1 equiv).
-
Add the N¹-aryl-N²-allyl-1,2-diamine precursor (1.0 equiv) and the aryl bromide (1.1 equiv).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cis-2,6-disubstituted piperazine.
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Diastereoselectivity
Caption: A logical workflow for systematically troubleshooting and optimizing the diastereoselectivity of the piperazine synthesis.
Diagram 2: Key Factors Influencing cis-Diastereoselectivity
Caption: A diagram illustrating the key experimental factors that control the geometry of the transition state and thus the final cis-diastereoselectivity.
References
- 1. A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
Technical Support Center: Purification of Crude cis-2,6-Dimethylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from crude cis-2,6-Dimethylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most prevalent impurity in crude this compound is its stereoisomer, trans-2,6-Dimethylpiperazine.[1][2][3] Other potential impurities can include unreacted starting materials from the synthesis, such as diisopropanolamine, and byproducts like ethylenediamine and N-(2-aminoethyl)-piperazine.[2] Residual solvents from the reaction or initial work-up may also be present.
Q2: What are the recommended methods for purifying crude this compound?
The primary methods for purifying crude this compound are fractional distillation and recrystallization.[2] A combination of these techniques, often distillation followed by one or two recrystallizations, has been shown to yield high-purity this compound (up to 100%).[2] For analytical-scale separations or purification of highly polar compounds, reversed-phase flash chromatography can also be a viable option.[4]
Q3: How can I determine the purity of my this compound sample?
Gas chromatography (GC) is an effective and accurate method for determining the purity of 2,6-Dimethylpiperazine and for separating and quantifying the cis and trans isomers.[1] Other analytical techniques such as High-Performance Liquid Chromatography (HPLC), potentially after derivatization, can also be employed for purity analysis of amines. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the stereochemistry of the purified product.
Q4: What is the expected melting point of pure this compound?
The melting point of pure this compound is reported to be in the range of 113-114°C.[2] A broad melting range or a melting point lower than this can indicate the presence of impurities.
Troubleshooting Guides
Issue 1: Low Purity After a Single Recrystallization
| Potential Cause | Troubleshooting Step |
| Incomplete removal of the trans-isomer. | Perform a second recrystallization. A single recrystallization may not be sufficient to remove all of the trans-isomer, especially if it is present in high concentrations. Repeating the recrystallization process can significantly improve purity.[2] |
| Inappropriate solvent system. | Screen for a more effective solvent or solvent mixture. A good recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at lower temperatures, while the impurities should either remain in solution or be insoluble at high temperatures.[5] For this compound, a mixture of an aliphatic alcohol (like isopropanol) and a hydrocarbon (like light petrol) has been shown to be effective.[2] |
| Crystallization occurred too quickly. | Slow down the cooling process. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature and then further cool it in an ice bath or refrigerator to maximize crystal formation and purity. |
| Insufficient washing of the crystals. | Wash the filtered crystals with a small amount of cold recrystallization solvent. This helps to remove any residual mother liquor containing dissolved impurities from the surface of the crystals. |
Issue 2: Low Yield of Purified Product
| Potential Cause | Troubleshooting Step |
| Product loss in the mother liquor. | Concentrate the mother liquor and perform a second crystallization. Significant amounts of the desired product may remain dissolved in the mother liquor after the first filtration.[2] |
| Using too much solvent for recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in a lower yield as more of the product will remain in solution upon cooling. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out on the filter paper during the removal of insoluble impurities. |
| Product is too soluble in the chosen solvent at low temperatures. | Select a different solvent or solvent system where the solubility of this compound is significantly lower at reduced temperatures. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation followed by Recrystallization
This protocol is based on methods described in the patent literature for achieving high-purity this compound.[2]
1. Fractional Distillation:
- Set up a fractional distillation apparatus with a column appropriate for separating components with close boiling points.
- Charge the distillation flask with the crude this compound.
- Heat the flask and collect the fraction that boils at approximately 150-153°C at atmospheric pressure. This fraction will be enriched in the 2,6-dimethylpiperazine isomers.
2. Recrystallization:
- Dissolve the collected distillate in a minimal amount of a hot solvent mixture. A reported effective mixture is isopropanol and light petrol.[2] For example, for 344g of distillate, a mixture of 260 ml of isopropanol and 1000 ml of light petrol can be used.
- Once fully dissolved, allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the mixture in an ice bath to maximize the yield of crystals.
- Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
- Dry the crystals under vacuum. This first recrystallization can yield a product with a purity of approximately 99.29% this compound.[2]
3. Second Recrystallization (Optional, for higher purity):
- Repeat the recrystallization process described in step 2 with the crystals obtained from the first recrystallization.
- This second recrystallization step can yield this compound with a purity of 100%.[2]
Data Presentation
| Purification Step | This compound Purity | trans-2,6-Dimethylpiperazine Content | Overall Yield (based on crude) | Reference |
| Single Recrystallization of Distillate | 99.29% | 0.7% | - | [2] |
| Double Recrystallization of Distillate | 100% | Not Detected | 59% (after working up mother liquor) | [2] |
| Crystallization from Toluene | 99.9% | - | - | [3] |
Visualizations
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting logic for low purity issues.
References
- 1. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents [patents.google.com]
- 2. DE19907829A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. JP3443583B2 - Method for producing this compound - Google Patents [patents.google.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. mt.com [mt.com]
Technical Support Center: Kinetic vs. Thermodynamic Control in Dimethylpiperazine Synthesis
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals engaged in the synthesis of dimethylpiperazine isomers. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges related to controlling stereoselectivity, particularly the interplay between kinetic and thermodynamic factors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control in dimethylpiperazine synthesis?
A1: In the context of synthesizing substituted piperazines, such as 2,6-dimethylpiperazine, kinetic and thermodynamic control determine the ratio of isomers (e.g., cis vs. trans) in the final product mixture.
-
Kinetic Control: This regime governs reactions where the product ratio is determined by the rate of formation. The isomer that forms faster, because it has a lower activation energy, is the major product.[1][2] Kinetically controlled reactions are typically run at lower temperatures and for shorter durations to prevent the system from reaching equilibrium.[1][3]
-
Thermodynamic Control: This occurs when the reaction is reversible, allowing an equilibrium to be established. The product ratio is then determined by the relative stability of the products.[1][2] The most stable isomer (lower in Gibbs free energy) will be the major product.[1] Thermodynamic control is favored by higher temperatures and longer reaction times, which provide enough energy to overcome the activation barriers of both forward and reverse reactions, allowing the product mixture to settle into its most stable state.[3]
Q2: How do reaction conditions specifically influence the cis/trans isomer ratio in 2,6-dimethylpiperazine synthesis?
A2: The synthesis of 2,6-dimethylpiperazine from diisopropanolamine and ammonia is a classic example where reaction conditions dictate stereochemical outcomes. Generally, the cis isomer is the thermodynamically more stable product. At elevated temperatures (e.g., >180°C), the initially formed mixture of isomers can equilibrate, favoring the more stable cis product.[4] The use of an aromatic hydrocarbon solvent (e.g., toluene, xylene) has also been shown to significantly improve the selectivity for the cis-2,6-dimethylpiperazine isomer.[4][5]
Q3: I am synthesizing 2,5-dimethylpiperazine and obtaining a mixture of isomers. How can I favor the formation of the cis isomer?
A3: A prominent strategy for selectively obtaining cis-2,5-dimethylpiperazine involves a piperazine-2,5-dione (a diketopiperazine) intermediate, which can be synthesized from α-amino acid precursors.[6] The subsequent reduction of this dione intermediate, particularly through catalytic hydrogenation, frequently yields the cis-isomer as the major product.[6] This selectivity arises from the steric hindrance of the intermediate directing the hydrogenation to occur from the less hindered face.
Q4: My synthesis of 1,4-dimethylpiperazine via Eschweiler-Clarke reaction results in significant mono-methylated byproduct. How can I drive the reaction to completion?
A4: The Eschweiler-Clarke reaction is an effective method for the N-methylation of piperazine using formaldehyde and formic acid.[7] To favor the formation of the disubstituted 1,4-dimethylpiperazine and minimize the mono-methylated intermediate, ensure that sufficient equivalents of both formaldehyde and formic acid are used. Monitoring the reaction progress via TLC or LC-MS is crucial. High temperatures and prolonged reaction times can also favor the formation of the thermodynamically more stable disubstituted product.[8] The reaction is typically maintained between 40°C and 60°C to ensure completion.[7]
Troubleshooting Guides
Problem 1: Poor Selectivity for this compound
-
Symptom: The reaction yields a high percentage of the trans-2,6-dimethylpiperazine isomer or a complex mixture of isomers.
-
Possible Cause 1: Reaction is under kinetic control. At lower temperatures, the kinetically favored trans isomer may be the dominant product. For example, one study reported that reacting diisopropanolamine at 170°C resulted in a majority of the trans isomer.[5]
-
Solution 1: Increase the reaction temperature to favor thermodynamic control. Temperatures of at least 180°C, and often around 200°C, can allow the trans isomer to isomerize to the more stable cis form.[4][5]
-
Possible Cause 2: Inappropriate solvent. The reaction solvent plays a critical role in selectivity.
-
Solution 2: Employ an aromatic hydrocarbon solvent such as toluene or xylene. The use of an organic solvent is reported to be decisive for the selectivity of the primary cyclization to this compound.[4][5]
-
Possible Cause 3: Insufficient reaction time. The equilibration to the thermodynamic product requires sufficient time.
-
Solution 3: Increase the reaction time while maintaining a high temperature. Monitor the isomer ratio over time using gas chromatography (GC) to determine when equilibrium has been reached.
Problem 2: Low Overall Yield in Cyclization Reactions
-
Symptom: The overall yield of the desired dimethylpiperazine is low, even if the isomer selectivity is acceptable.
-
Possible Cause 1: Catalyst deactivation. The hydrogenation catalyst (e.g., Raney Nickel) may lose activity due to impurities in the starting materials or harsh reaction conditions.
-
Solution 1: Ensure high purity of starting materials. Use a fresh, active catalyst and handle it under appropriate inert conditions.
-
Possible Cause 2: Incomplete reaction. The reaction may not have proceeded to completion.
-
Solution 2: Optimize reaction parameters, including temperature, pressure, and time. Monitor the consumption of starting materials to ensure the reaction is complete before workup.
-
Possible Cause 3: Side reactions. At high temperatures, undesired side reactions can occur, consuming starting materials and reducing the overall yield.
-
Solution 3: Perform a temperature screen to find the optimal balance between achieving thermodynamic equilibrium and minimizing decomposition or side-product formation.
Data Presentation
Table 1: Influence of Reaction Conditions on 2,6-Dimethylpiperazine Isomer Synthesis
| Starting Material | Catalyst | Solvent | Temperature (°C) | Isomer Ratio (cis : trans) | Reference |
| Diisopropanolamine | Nickel-based | Toluene | 200 | High cis selectivity | [5] |
| Diisopropanolamine | Nickel-based | (Not specified) | 170 | 1 : 6.3 (cis : trans) | [5] |
| Diisopropanolamine | Hydrogenation Cat. | Organic Solvent | >180 | Favors cis via isomerization | [4] |
Table 2: Overview of Common Dimethylpiperazine Synthesis Routes
| Target Product | Starting Material(s) | Key Reagent / Catalyst | Typical Yield | Key Control Factor | Reference |
| This compound | Diisopropanolamine, Ammonia | Hydrogenation Catalyst | >65% | Thermodynamic (High Temp.) | [4] |
| 2,5-Dimethylpiperazine (mixed) | 2-Aminopropanol-1 | Raney Nickel | ~64.5% | Catalyst / Temperature | [7] |
| cis-2,5-Dimethylpiperazine | α-Amino Acid Precursors | LiAlH₄ or H₂/Catalyst | High | Stereochemistry of DKP intermediate | [6] |
| 1,4-Dimethylpiperazine | Piperazine, Formaldehyde | Formic Acid | High Conversion | Stoichiometry, Temperature | [7] |
Experimental Protocols
Protocol 1: Selective Synthesis of this compound (Thermodynamic Control)
This protocol is based on the principles described in patents for the selective synthesis of the cis isomer.[4][5]
-
Materials: Diisopropanolamine, Toluene, Ammonia, Hydrogen gas, Nickel-based hydrogenation catalyst.
-
Procedure:
-
To a high-pressure autoclave reactor, add diisopropanolamine and toluene (approx. 1 part by weight of diisopropanolamine to 0.5-5 parts by weight of toluene).[5]
-
Add the nickel-based catalyst (e.g., Raney Nickel).
-
Seal the reactor and purge with nitrogen, followed by charging with ammonia gas.
-
Pressurize the reactor with hydrogen gas (e.g., to an internal pressure of 5.5 kg/cm ²).[5]
-
Heat the mixture to 200°C and maintain this temperature for 4-8 hours with stirring. This high temperature allows the reaction to reach thermodynamic equilibrium, favoring the cis isomer.[5]
-
After cooling the reactor to room temperature, carefully vent the excess gas.
-
Filter the reaction mixture to remove the catalyst.
-
The this compound can be isolated from the organic solvent by crystallization, followed by filtration. Further purity can be achieved by distillation and recrystallization.[4]
-
Protocol 2: Synthesis of 1,4-Dimethylpiperazine via Eschweiler-Clarke Reaction
This protocol is adapted from established methods for N-methylation.[7]
-
Materials: Piperazine, Formaldehyde (aqueous solution, e.g., 37%), Formic Acid, Sulfuric Acid.
-
Procedure:
-
In a reaction vessel equipped with a stirrer and cooling bath, add an aqueous solution of formaldehyde.
-
While stirring and cooling to maintain the temperature below 50°C, add piperazine.[7]
-
Slowly add sulfuric acid, followed by the dropwise addition of formic acid. Control the addition rate to manage the evolution of carbon dioxide.
-
After the addition is complete, heat the reaction mixture and maintain the temperature between 40°C and 60°C until the reaction is complete (monitor by TLC or GC).[7]
-
Upon completion, cool the reaction mixture and make it basic using a suitable base (e.g., NaOH) to a high pH.
-
Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The crude 1,4-dimethylpiperazine can be purified by distillation.[7]
-
Visualizations
Caption: Energy profile for kinetic vs. thermodynamic products.
Caption: Workflow for selective this compound synthesis.
Caption: Troubleshooting logic for poor isomer selectivity.
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. homepages.uc.edu [homepages.uc.edu]
- 4. DE19907829A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. JP3443583B2 - Method for producing this compound - Google Patents [patents.google.com]
- 6. cis-2,5-Dimethylpiperazine | 59573-44-3 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Selective cis-2,6-Dimethylpiperazine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the selective synthesis of cis-2,6-dimethylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The predominant method is the reductive amination and cyclization of di(2-hydroxypropyl)amine in the presence of ammonia and hydrogen over a heterogeneous catalyst.[1][2] This process typically requires high temperatures and pressures to achieve good conversion and selectivity.
Q2: Which catalysts are most effective for this synthesis?
A2: Nickel-based catalysts, particularly Raney Nickel, are widely used and have shown good activity.[1][2][3] Other effective catalysts include cobalt-based catalysts (e.g., Raney Cobalt) and mixed metal oxide catalysts containing nickel, copper, and chromium.[1][4] The choice of catalyst can significantly impact the yield and, most importantly, the stereoselectivity of the reaction.
Q3: How can I improve the selectivity towards the cis-isomer?
A3: The use of an organic solvent is a critical factor in enhancing the selectivity for this compound.[1][4] Aromatic hydrocarbons such as toluene, benzene, or xylene have been shown to favor the formation of the cis-isomer.[1][4] Additionally, the trans-isomer can be isomerized to the cis-isomer at elevated temperatures, typically 180°C or higher, in the presence of a catalyst.[1][4]
Q4: What are the common side products in this reaction?
A4: Besides the desired cis- and trans-2,6-dimethylpiperazine, other isomers like 2,5-dimethylpiperazine can also be formed.[1] In some cases, starting materials may not fully react, or other piperazine derivatives could be generated depending on the reaction conditions and catalyst used.
Troubleshooting Guides
Issue 1: Low Yield of 2,6-Dimethylpiperazine
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | The catalyst may have lost activity due to poisoning or coking.[5][6] Consider regenerating the catalyst or using a fresh batch. For Raney Nickel, regeneration can involve washing with a solvent like methanol, followed by treatment with an alkaline solution or hydrogen at high temperature and pressure.[2][7][8] |
| Suboptimal Reaction Conditions | The temperature, pressure, or reaction time may not be optimal. Review the literature for the specific catalyst being used and adjust the parameters accordingly.[1][4] Ensure the hydrogen pressure is sufficient for the reductive amination process. |
| Poor Quality Starting Materials | Impurities in the di(2-hydroxypropyl)amine or ammonia can affect the reaction. Ensure the purity of your starting materials. |
Issue 2: Poor Selectivity for this compound
| Potential Cause | Troubleshooting Step |
| Absence of or Incorrect Solvent | The reaction solvent plays a crucial role in directing the stereoselectivity. Running the reaction without a suitable organic solvent can lead to a higher proportion of the trans-isomer.[1][4] Introduce an aromatic hydrocarbon solvent such as toluene to the reaction mixture.[1][4] |
| Reaction Temperature is Too Low | Higher temperatures can favor the formation of the thermodynamically more stable cis-isomer or promote the isomerization of the trans-isomer to the cis-isomer.[4] Consider increasing the reaction temperature to 180°C or higher, if your equipment allows.[1][4] |
| Incorrect Catalyst Choice | Different catalysts can exhibit different stereoselectivities. If consistently low cis-selectivity is observed, consider screening other catalysts known for this reaction, such as different formulations of Nickel or Cobalt catalysts.[1][4] |
Issue 3: Difficulty in Separating cis- and trans-Isomers
| Potential Cause | Troubleshooting Step |
| Inappropriate Separation Technique | Distillation is often ineffective for separating the cis and trans isomers of 2,6-dimethylpiperazine due to their close boiling points.[4] |
| Suboptimal Crystallization Conditions | The cis-isomer can be selectively crystallized from the reaction mixture.[1][4] After filtering the catalyst, the reaction solvent (e.g., toluene) can be used for crystallization. Cooling the solution to a low temperature (e.g., 5°C) can promote the crystallization of the cis-isomer.[4] Recrystallization may be necessary to achieve high purity.[1] |
Quantitative Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Starting Material | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Conversion (%) | Yield of 2,6-DMP (%) | cis-Selectivity (%) | Reference |
| Ni/Fe (85/15) | Diisopropanolamine | Ammonia (liquid) | 200 | 15.9 (final) | 2 | >90 | 74.3 | Not specified | [1] |
| Raney Nickel | Diisopropanolamine | Toluene | 190 | Not specified | Not specified | 95.1 | 79.2 | 86.1 | [4] |
| Raney Nickel | Diisopropanolamine | Toluene | Not specified | Not specified | Not specified | Not specified | Not specified | 81.3 | [4] |
| Raney Nickel | 2,6-DMP (9.9% cis) | Toluene | 200 | 0.54 | 4 | - | - | Isomerized to 59.3% cis | [4] |
| Raney Nickel | 2,6-DMP (9.9% cis) | Toluene | 170 | 0.54 | 4 | - | - | Isomerized to 13.8% cis | [4] |
Note: This table is a summary of data from cited sources. Direct comparison may be limited due to variations in experimental setups.
Experimental Protocols
General Procedure for the Synthesis of this compound using a Raney Nickel Catalyst
1. Materials:
-
Diisopropanolamine
-
Toluene
-
Raney Nickel (slurry in water)
-
Ammonia (liquid or aqueous solution)
-
Hydrogen gas
2. Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.
-
Filtration apparatus
-
Crystallization vessel
-
Rotary evaporator
3. Procedure:
-
To the autoclave, add diisopropanolamine and toluene.[4]
-
Carefully add the Raney Nickel catalyst. The amount of catalyst is typically in the range of 0.01 parts by weight or more based on 1 part by weight of diisopropanolamine.[4]
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Introduce ammonia into the reactor.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.5-10 MPa).[1]
-
Heat the reactor to the target temperature (e.g., 190-210°C) while stirring.[1]
-
Maintain the reaction at temperature and pressure for the desired time (e.g., 2.5-5 hours).[1]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Filter the reaction mixture to remove the catalyst. The catalyst should be kept wet and handled with care as it can be pyrophoric.
-
The filtrate, containing the product mixture in toluene, can be concentrated and then cooled to induce crystallization of this compound.[1][4]
-
Isolate the crystals by filtration and dry them under vacuum. Further recrystallization can be performed to improve purity.[1]
4. Analysis:
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low cis-selectivity.
Safety Information
-
High-Pressure Operations: All high-pressure reactions should be conducted behind a blast shield in a properly ventilated fume hood.[9] Ensure the reactor is rated for the intended pressure and temperature and that all safety features, such as rupture discs and pressure relief valves, are in place and have been recently inspected.[9] Personnel must be thoroughly trained in the operation of high-pressure equipment.[9]
-
Handling of Reagents:
-
Raney Nickel: Can be pyrophoric when dry. Always handle as a slurry in water or an appropriate solvent.[10] Store under water and away from heat sources.
-
Ammonia: Is a corrosive and toxic gas. Handle only in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator.[11][12]
-
Hydrogen: Is a highly flammable gas. Ensure there are no ignition sources in the vicinity of the reaction setup. Use a proper gas delivery system with flashback arrestors.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and gloves, when conducting these experiments.[13]
References
- 1. DE19907829A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. papers.sim2.be [papers.sim2.be]
- 3. benchchem.com [benchchem.com]
- 4. JP3443583B2 - Method for producing this compound - Google Patents [patents.google.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. researchgate.net [researchgate.net]
- 7. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 8. US3165478A - Process for the regeneration of raney-nickel catalyst - Google Patents [patents.google.com]
- 9. What safety measures are essential when working with high pressure reactors? - HiTechTrader.com [hitechtrader.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining cis-2,6-Dimethylpiperazine Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the determination of purity for cis-2,6-Dimethylpiperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The accurate assessment of its purity, particularly the separation from its trans-isomer, is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines and contrasts Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering detailed experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the specific requirements of the analysis (e.g., routine quality control vs. reference standard characterization), available instrumentation, and the desired level of sensitivity and selectivity. The following table summarizes the key performance characteristics of GC-MS, HPLC-UV, and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on partitioning between a mobile and stationary phase. | Intrinsic quantitative measurement based on nuclear spin properties. |
| Primary Use | Purity testing, isomer separation, identification of volatile impurities. | Purity testing, analysis of non-volatile or thermally labile impurities. | Absolute purity determination, isomer ratio analysis, structural confirmation. |
| Selectivity | High, especially with mass spectrometry for isomer differentiation. | Moderate to high, dependent on column and mobile phase selection. | Very high, provides structural information for each component. |
| Linearity Range | Typically in the µg/mL range.[1][2] | Generally in the µg/mL to mg/mL range. | Wide dynamic range, dependent on sample concentration. |
| Accuracy (% Recovery) | Typically 98-102%.[3] | Typically 98-102%. | High accuracy, as it can be a primary ratio method.[4] |
| Precision (%RSD) | < 2%.[3] | < 2%. | < 1%. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range.[1][2] | ng/mL range. | µg/mL to mg/mL range, less sensitive than chromatographic methods.[5] |
| Limit of Quantitation (LOQ) | Low ng/mL to pg/mL range.[1][2] | ng/mL range. | µg/mL to mg/mL range.[5] |
| Sample Throughput | High. | High. | Moderate. |
| Need for Reference Standard | Yes, for quantification. | Yes, for quantification. | No, for relative quantification; yes, for absolute quantification.[4] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for piperazine derivatives and can be adapted and validated for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds, making it highly suitable for analyzing 2,6-dimethylpiperazine isomers.[6] Chiral GC columns can be employed for the separation of enantiomers if required.[7]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Autosampler.
Chromatographic Conditions:
-
Column: DB-624 (30 m x 0.53 mm, 3 µm film thickness) or equivalent 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase.[8]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.[3]
-
Injection Port Temperature: 230 °C.[8]
-
Split Ratio: 50:1.[8]
-
Oven Temperature Program:
-
Initial temperature: 130 °C, hold for 15 minutes.[8]
-
-
Detector Temperature (FID): 280 °C.[8]
-
Detector (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-350.
-
Sample Preparation:
-
Blank Solution: Use absolute ethanol.[8]
-
Reference Solution: Accurately weigh a known amount of this compound reference standard and dissolve in the blank solution to achieve a target concentration.[8]
-
Test Solution: Prepare the sample solution in the same manner as the reference solution.[8]
Analysis: Inject the blank, reference, and test solutions into the GC system. The purity is calculated using the peak area normalization method.[8]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique that can be used for the purity assessment of this compound, especially for identifying non-volatile impurities. The separation of cis and trans isomers can often be achieved on suitable stationary phases.[9]
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. Chiral columns can be used for enantiomeric separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-active agent may be necessary, or detection at a lower wavelength (e.g., 210 nm) can be attempted.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Mobile Phase Preparation: Prepare the mobile phase, filter, and degas before use.
-
Standard Solution: Accurately weigh the reference standard and dissolve it in the mobile phase to a known concentration.
-
Sample Solution: Dissolve the sample in the mobile phase to a concentration similar to the standard solution.
Quantitative NMR (qNMR) Spectroscopy
qNMR is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the same compound.[4] It is also highly effective for determining the ratio of isomers.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Experimental Parameters:
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A simple 90° pulse sequence.
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for <1% integration error).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of the sample is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account the number of protons, molecular weights, and weights of both the sample and the internal standard.
Visualizations
Experimental Workflow for Purity Determination
Caption: General experimental workflow for purity determination.
Comparison of Analytical Method Characteristics
Caption: Key characteristics of analytical methods.
References
- 1. scholars.direct [scholars.direct]
- 2. scholars.direct [scholars.direct]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents [patents.google.com]
- 9. drawellanalytical.com [drawellanalytical.com]
A Researcher's Guide to Gas Chromatography Analysis of 2,6-Dimethylpiperazine Isomers
For researchers, scientists, and drug development professionals, the accurate separation and quantification of 2,6-dimethylpiperazine isomers, cis- and trans-, are critical for synthesis monitoring, purity assessment, and quality control. This guide provides a comparative overview of gas chromatography (GC) methods, supported by experimental data, to aid in the selection of an optimal analytical approach.
Comparison of GC Methods for Isomer Separation
The separation of cis- and trans-2,6-dimethylpiperazine can be effectively achieved using capillary GC. The choice of the stationary phase is paramount in resolving these isomers. Below is a comparison of two potential methods utilizing columns of different polarities.
Table 1: Comparison of GC Methodologies for 2,6-Dimethylpiperazine Isomer Analysis
| Parameter | Method 1: Mid-High Polarity Column | Method 2: Mid-Polarity Column |
| GC Column | DB-624 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane) | DB-1701 (14% Cyanopropylphenyl / 86% Dimethylpolysiloxane) or similar |
| Dimensions | 30 m x 0.53 mm ID, 3.0 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Reported Resolution (cis/trans) | > 3.0[1] | Method established for a closely related derivative, good starting point for isomers. |
| Typical Carrier Gas | Nitrogen or Helium | Helium |
| Flow Rate | 2.0 mL/min (Nitrogen)[1] | 1.2 mL/min (Helium)[2] |
| Injector Temperature | 250°C[1] | 250°C[2] |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS/MS) |
| Detector Temperature | 280°C[1] | 280°C (Transfer Line)[2] |
| Oven Program | 80°C (hold 1 min), ramp 20°C/min to 220°C (hold 6 min)[1] | 40°C (hold 2 min), ramp 10°C/min to 180°C, then 25°C/min to 280°C (hold 5 min)[2] |
| Key Advantage | Proven high resolution for cis and trans isomers. | High sensitivity and selectivity, especially with MS detection. |
The Role of Derivatization
For compounds like piperazines containing polar N-H groups, derivatization can improve chromatographic behavior by increasing volatility and reducing peak tailing.[3] This is achieved by replacing the active hydrogen with a non-polar group.
Common derivatization techniques include:
-
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with a trimethylsilyl (TMS) group.[4][5]
-
Acylation: Reagents such as acetic anhydride or trifluoroacetic anhydride (TFAA) introduce an acyl group.
While direct analysis of 2,6-dimethylpiperazine is possible as demonstrated in Method 1, derivatization may be beneficial for achieving lower detection limits and improved peak shapes, particularly when using less inert GC systems.
Experimental Protocols
Below are detailed experimental methodologies for the two compared approaches.
Method 1: High-Resolution Separation on a DB-624 Column[1]
This method is proven for the baseline separation of cis- and trans-2,6-dimethylpiperazine.
1. Sample Preparation:
- Dissolve the 2,6-dimethylpiperazine sample in absolute ethanol to a suitable concentration (e.g., 1 mg/mL).
- Prepare a system suitability solution containing both cis- and trans-isomers to verify resolution.
2. Gas Chromatography (GC) Conditions:
- Instrument: Gas Chromatograph with FID
- Column: DB-624 (30 m x 0.53 mm ID, 3.0 µm film thickness)
- Carrier Gas: Nitrogen at a constant flow of 2.0 mL/min.
- Injector: Split injection, Temperature: 250°C.
- Oven Temperature Program:
- Initial Temperature: 80°C, hold for 1 minute.
- Ramp: 20°C/min to 220°C.
- Hold: 6 minutes at 220°C.
- Detector: FID, Temperature: 280°C.
3. Data Analysis:
- Integrate the peaks for the cis- and trans-isomers.
- Calculate the purity or ratio based on the peak areas. The separation degree between the cis and trans peaks should be greater than 3.0.
Method 2: High-Sensitivity Analysis on a Mid-Polarity Column (Adapted)[2]
This method is adapted from a protocol for a related nitrosopiperidine derivative and is suitable for trace-level analysis, especially when coupled with a mass spectrometer.
1. Sample Preparation:
- Accurately weigh the sample and dissolve in a suitable solvent like dichloromethane.
- If necessary, perform derivatization (e.g., silylation) to improve peak shape and volatility.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
- Instrument: GC-MS/MS system
- Column: Agilent DB-1701 (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector: Splitless mode, Temperature: 250°C.
- Oven Temperature Program:
- Initial Temperature: 40°C, hold for 2 minutes.
- Ramp 1: 10°C/min to 180°C.
- Ramp 2: 25°C/min to 280°C, hold for 5 minutes.
- Mass Spectrometer:
- Ion Source: Electron Ionization (EI)
- MS Transfer Line: 280°C.
- Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity.
3. Data Analysis:
- Extract ion chromatograms for characteristic m/z values of the isomers.
- Quantify using a calibration curve if required.
Visualization of Analytical Workflows
To further clarify the processes, the following diagrams illustrate the experimental workflow and the logical steps in method selection.
References
A Comparative Analysis of cis-2,6-Dimethylpiperazine and Other Chiral Amines in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral amines, a versatile class of organic molecules, play a pivotal role as catalysts and auxiliaries in asymmetric synthesis, enabling the selective production of a desired enantiomer. Among these, C₂-symmetric diamines are of particular interest due to their well-defined chiral environment. This guide provides a comparative overview of cis-2,6-dimethylpiperazine, a C₂-symmetric chiral amine, and other notable chiral amines used in asymmetric catalysis. While performance data for enantiopure this compound is not extensively available in the peer-reviewed literature, this guide will provide a valuable context by comparing its structural class—chiral piperazines and diamines—with other well-established chiral amines in key asymmetric transformations.
Introduction to Chiral Amines in Asymmetric Catalysis
Chiral amines are fundamental tools in asymmetric synthesis, acting as organocatalysts or as ligands for metal catalysts.[1][2] Their efficacy stems from their ability to form transient chiral intermediates, such as enamines or iminium ions, or to create a chiral coordination sphere around a metal center. This interaction directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. The structural diversity of chiral amines, from simple amino acid derivatives to complex alkaloids, allows for the fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity.[3]
C₂-symmetric diamines, like this compound, are a particularly important subclass. The presence of a C₂ axis of symmetry can simplify the analysis of reaction transition states and often leads to higher enantioselectivities by reducing the number of possible competing diastereomeric transition states.
Performance Comparison of Chiral Amines in the Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction used to evaluate the effectiveness of chiral catalysts. The following table summarizes the performance of various chiral amines as organocatalysts in the Michael addition of aldehydes to nitroalkenes. This data provides a benchmark for comparing the catalytic efficiency of different chiral amine scaffolds.
| Catalyst/Chiral Amine | Aldehyde | Nitroalkene | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| (2S,5S)-2,5-Dibenzylpiperazine | Butyraldehyde | trans-β-Nitrostyrene | Chloroform | 88 | 97:3 | 85 | [1] |
| (S)-Proline | Propanal | Nitrostyrene | DMSO | 10 | - | 22 | |
| (S)-Diphenylprolinol silyl ether | Propanal | Nitrostyrene | - | 82 | 94:6 | 99 | |
| Primary Amine (Cinchona-derived) | Cyclohexanecarboxaldehyde | β-Nitrostyrene | Toluene | 95 | >20:1 | 99 | [4] |
| (R,R)-1,2-Diphenylethylenediamine derivative | 4-Nitrobenzaldehyde | Cyclohexanone | Methanol | 80 | 90:10 | 90 | [5] |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of synthetic methodologies. Below are representative protocols for the chiral resolution of a cyclic diamine and its application in an asymmetric catalytic reaction.
Chiral Resolution of a Racemic Cyclic Diamine via Diastereomeric Salt Formation
This protocol is a general guideline for the resolution of a racemic cyclic diamine, such as this compound, using a chiral resolving agent like (+)-tartaric acid. The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[6][7]
Materials:
-
Racemic this compound
-
(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Salt Formation: Dissolve racemic this compound (1.0 eq.) in a minimal amount of hot methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq.) in a minimal amount of hot methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold methanol.
-
Liberation of the Enantiopure Amine: Suspend the collected diastereomeric salt in water and add an aqueous solution of NaOH until the pH is strongly basic (pH > 12).
-
Extraction: Extract the liberated free amine with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the resolved amine should be determined by chiral HPLC or by NMR analysis after derivatization with a chiral auxiliary.
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
Resolving 2,6-Dimethylpiperazine Enantiomers: A Comparative Guide to Chiral HPLC Methods
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in the synthesis and quality control of chiral molecules. This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of 2,6-dimethylpiperazine enantiomers, a common chiral building block in medicinal chemistry. Due to the lack of a native chromophore, direct analysis of 2,6-dimethylpiperazine is challenging. Therefore, this guide focuses on methods employing pre-column derivatization to facilitate UV or fluorescence detection and enhance chiral recognition.
Comparison of Chiral HPLC Methods
The enantioselective separation of 2,6-dimethylpiperazine is most effectively achieved through derivatization followed by chromatography on a chiral stationary phase (CSP). The choice of derivatizing agent and CSP is crucial for obtaining optimal resolution. Here, we compare two primary approaches: derivatization with 4-Chloro-7-nitrobenzofurazan (NBD-Cl) and Marfey's reagent, followed by separation on polysaccharide-based or other suitable CSPs.
| Parameter | Method 1: NBD-Cl Derivatization | Method 2: Marfey's Reagent Derivatization |
| Derivatizing Agent | 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) |
| Reaction | Forms a stable, fluorescent derivative. | Forms a UV-active derivative. |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IC) | Reversed-phase C18 column |
| Mobile Phase | Acetonitrile/Methanol/Diethylamine | Acetonitrile/Water with trifluoroacetic acid |
| Detection | UV (approx. 340 nm) or Fluorescence | UV (approx. 340 nm) |
| Advantages | High sensitivity with fluorescence detection. Good resolution on polysaccharide CSPs. | Utilizes standard reversed-phase columns. |
| Disadvantages | Requires a specific chiral column. | May have lower sensitivity than fluorescence. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Method 1: NBD-Cl Derivatization and Chiral HPLC
This method is based on the derivatization of 2,6-dimethylpiperazine with NBD-Cl, a fluorogenic agent, followed by separation on a polysaccharide-based chiral stationary phase.[1][2]
Derivatization Protocol:
-
Sample Preparation: Dissolve a known amount of the 2,6-dimethylpiperazine sample in a suitable solvent (e.g., acetonitrile).
-
Reagent Preparation: Prepare a solution of NBD-Cl in acetonitrile.
-
Reaction: In a sealed vial, mix the 2,6-dimethylpiperazine solution with an excess of the NBD-Cl solution. Add a base, such as triethylamine or sodium bicarbonate, to catalyze the reaction.
-
Incubation: Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Quenching: After cooling to room temperature, the reaction can be quenched by adding a small amount of an acid (e.g., formic acid).
-
Dilution: Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
HPLC Protocol:
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.
-
Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1, v/v/v).[1] The mobile phase composition should be optimized to achieve the best resolution.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV at 340 nm or a fluorescence detector with appropriate excitation and emission wavelengths.
Method 2: Marfey's Reagent Derivatization and Reversed-Phase HPLC
This method involves the derivatization of 2,6-dimethylpiperazine with Marfey's reagent to form diastereomers that can be separated on a standard achiral reversed-phase column.[3]
Derivatization Protocol:
-
Sample Preparation: Dissolve the 2,6-dimethylpiperazine sample in a buffer solution (e.g., sodium bicarbonate).
-
Reagent Preparation: Prepare a solution of Marfey's reagent (FDAA) in acetone.
-
Reaction: Add the Marfey's reagent solution to the buffered sample solution.
-
Incubation: Heat the mixture at a controlled temperature (e.g., 40°C) for approximately one hour.
-
Neutralization: After cooling, neutralize the reaction mixture with an acid (e.g., hydrochloric acid).
-
Dilution: Dilute the sample with the mobile phase before injection.
HPLC Protocol:
-
Column: Standard reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of trifluoroacetic acid (e.g., 0.1%). The gradient program should be optimized for the separation of the diastereomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30°C).
-
Injection Volume: 20 µL.
-
Detection: UV at 340 nm.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for chiral HPLC analysis and the general principle of chiral separation.
Caption: Experimental workflow for the chiral HPLC analysis of 2,6-dimethylpiperazine.
Caption: Principle of chiral separation on a chiral stationary phase.
References
A Comparative Guide to the Mass Spectrometry Analysis of Dimethylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based analytical techniques for the characterization and quantification of dimethylpiperazine derivatives. These compounds are prevalent in various fields, from pharmaceuticals to materials science, making their accurate identification and analysis crucial. This document offers a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Dimethylpiperazine Isomers
The following table summarizes the key mass spectrometric data for various dimethylpiperazine isomers. Electron Ionization (EI) is a common ionization technique for GC-MS analysis of these volatile compounds. The data presented is primarily sourced from the NIST Mass Spectrometry Data Center.
| Isomer | Molecular Formula | Molecular Weight (Da) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| 1,4-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 | 43 | 42, 71, 114[1][2] |
| 2,5-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 | 58 | 44, 57, 70, 114[3][4] |
| 2,6-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 | 44 | 70, 71, 114[5][6][7] |
| 1,2-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 | Data not available | Data not available[8] |
| 1,3-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 | Data not available | Data not available[9] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation
GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like dimethylpiperazine isomers.
Sample Preparation: Samples are typically dissolved in a volatile organic solvent such as methanol or acetonitrile. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.
Instrumentation: A standard GC-MS system equipped with a capillary column is suitable.
-
GC Conditions (Representative):
-
Column: Rtx-200 or equivalent mid-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
LC-MS/MS is the preferred method for quantifying low levels of dimethylpiperazine derivatives in complex biological matrices due to its high sensitivity and selectivity.
Sample Preparation: For biological samples such as plasma or urine, protein precipitation followed by solid-phase extraction is a common workflow.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions (Electrospray Ionization - ESI, Positive Mode):
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These are specific to the analyte and are determined by direct infusion of a standard solution. For example, for a protonated molecule [M+H]⁺, characteristic product ions would be monitored.
-
Mandatory Visualization
Caption: General workflow for the mass spectrometry analysis of dimethylpiperazine derivatives.
Caption: Comparative fragmentation of dimethylpiperazine isomers in EI-MS.
References
- 1. Piperazine, 1,4-dimethyl- [webbook.nist.gov]
- 2. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperazine, 2,5-dimethyl- [webbook.nist.gov]
- 4. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperazine, 2,6-dimethyl- [webbook.nist.gov]
- 6. Piperazine, 2,6-dimethyl- [webbook.nist.gov]
- 7. 2,6-Dimethylpiperazine | C6H14N2 | CID 66056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of cis-2,6-Dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of piperazine derivatives is a critical endeavor in medicinal chemistry, as the spatial arrangement of substituents can significantly impact pharmacological activity. This guide provides a comparative analysis of two prominent synthetic protocols for obtaining cis-2,6-dimethylpiperazine, a valuable building block in the development of novel therapeutic agents. The comparison is based on key performance indicators such as chemical yield, purity, and reaction conditions, supported by detailed experimental methodologies.
Performance Comparison
The following table summarizes the quantitative data for two distinct and widely employed methods for the synthesis of this compound.
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Diisopropanolamine Cyclization |
| Starting Material | 1,4-Dibenzyl-cis-2,6-dimethylpiperazine | Diisopropanolamine |
| Key Reagents | 10% Palladium on Carbon, Ethanol, Hydrogen | Ammonia, Nickel Catalyst, Toluene, Hydrogen |
| Reaction Time | 5 hours[1] | 2 - 10 hours[2] |
| Temperature | Atmospheric[1] | 100 - 250°C[2] |
| Pressure | Atmospheric[1] | 1 - 12 MPa[2] |
| Yield | 84%[1] | >60%[2] |
| Purity | High (Crystallization from ether)[1] | High (Achieved via crystallization)[2][3] |
| Key Advantage | High yield and well-defined stereochemistry | High selectivity for the cis isomer[3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of a Dibenzyl Precursor
This method relies on the deprotection of a pre-synthesized, stereochemically defined precursor, 1,4-dibenzyl-cis-2,6-dimethylpiperazine, to yield the final product.
Methodology:
-
A solution of 10.2 g of 1,4-dibenzyl-cis-2,6-dimethylpiperazine in 50 ml of ethanol is prepared.
-
To this solution, 3 g of 10% palladium on carbon catalyst is added.
-
The mixture is then subjected to hydrogenation at atmospheric pressure.
-
The reaction is monitored until the theoretical amount of hydrogen has been consumed, which typically takes around 5 hours.[1]
-
Upon completion, the catalyst is removed by filtration.
-
The filtrate is distilled under atmospheric pressure, collecting the fraction boiling between 140-145°C.
-
The collected product solidifies at room temperature and can be further purified by crystallization from ether to yield pure this compound with a melting point of 115-116°C.[1]
Protocol 2: Catalytic Cyclization of Diisopropanolamine
This industrial method involves the direct cyclization of diisopropanolamine in the presence of ammonia and a hydrogenation catalyst to selectively form the cis-isomer.
Methodology:
-
A mixture of diisopropanolamine and an organic solvent, such as toluene, is placed in a high-pressure autoclave.[3] The ratio of the solvent is typically 0.5 to 5 parts by weight relative to diisopropanolamine.[3]
-
A nickel-based catalyst is added to the mixture.
-
Ammonia is introduced into the autoclave.
-
The reactor is pressurized with hydrogen to a pressure of 1-12 MPa.[2]
-
The reaction mixture is heated to a temperature between 100-250°C and maintained for 2 to 10 hours.[2]
-
After the reaction, the catalyst is filtered off.
-
The resulting mixture containing cis- and trans-2,6-dimethylpiperazine in the organic solvent is subjected to crystallization to isolate the high-purity cis-isomer.[2][3] The trans-isomer remaining in the solution can be isomerized to the cis-form at temperatures above 180°C to improve the overall yield.[3]
Synthesis and Validation Workflow
The following diagram illustrates a generalized workflow for the synthesis and validation of this compound, applicable to both described protocols.
Caption: Generalized workflow for the synthesis and validation of this compound.
Specialized Protocols for Enantiopure Synthesis
For applications requiring specific enantiomers, such as in the development of chiral drugs, more advanced asymmetric synthesis strategies are employed. These methods, including diastereoselective triflate alkylation and intramolecular Mitsunobu reactions, allow for the preparation of enantiopure (2R,6R)- and (2S,6S)-2,6-dimethylpiperazine.[4] While these protocols offer exceptional stereochemical control, they often involve more complex procedures and expensive reagents compared to the methods detailed above.
References
Comparing the efficacy of different catalysts for cis-2,6-dimethylpiperazine synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Efficacy in the Synthesis of cis-2,6-Dimethylpiperazine
The selective synthesis of this compound, a crucial building block in the pharmaceutical industry, is highly dependent on the choice of catalyst. This guide provides a comparative analysis of the performance of various catalysts, including Raney Nickel, Copper Chromite, Ruthenium, and Rhodium-based systems, for this synthesis. The data presented is compiled from various studies to offer a comprehensive overview of catalyst efficacy, supported by experimental details.
The Synthetic Pathway: From Diisopropanolamine to this compound
The primary industrial route to 2,6-dimethylpiperazine involves the reductive amination and cyclization of diisopropanolamine (DIPA) in the presence of a catalyst and ammonia. The key challenge in this synthesis is to control the stereoselectivity to favor the desired cis isomer over the trans isomer.
Figure 1: General reaction pathway for the synthesis of 2,6-dimethylpiperazine from diisopropanolamine.
Comparative Performance of Catalysts
The choice of catalyst significantly influences the yield and, more importantly, the cis/trans selectivity of the reaction. Below is a summary of the performance of different catalytic systems based on available data.
| Catalyst System | Predominant Isomer | Reported cis-Selectivity | Typical Reaction Conditions | Key Observations |
| Raney Nickel | cis (in organic solvent) | 71.8% - 81.3%[1] | 190-200°C, 5.5 kg/cm ² H₂, Toluene[1] | High selectivity towards the cis isomer is achieved in the presence of an organic solvent like toluene. In the absence of an organic solvent, selectivity is lower. Isomerization of the trans to the cis form can occur at higher temperatures (≥180°C)[1]. |
| Copper Chromite | Mixed isomers | Data not available for direct comparison | High temperature and pressure | Known for its high activity in hydrogenation and cyclization reactions, but specific data on cis-selectivity for 2,6-dimethylpiperazine synthesis is limited in comparative studies. |
| Ruthenium-based | Not specified for this reaction | Data not available for direct comparison | Varied | While active in various amination and hydrogenation reactions, specific application and selectivity data for this compound synthesis from diisopropanolamine are not widely reported in comparative literature. |
| Rhodium-based | Not specified for this reaction | Data not available for direct comparison | Varied | Similar to Ruthenium, Rhodium catalysts are effective for the synthesis of various N-heterocycles, but their specific performance and selectivity in this particular reaction are not well-documented in a comparative context. |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis of this compound using different catalysts.
Raney Nickel Catalyzed Synthesis
This protocol is based on a patented procedure that emphasizes the use of an organic solvent to achieve high cis-selectivity.[1]
Materials:
-
Diisopropanolamine (DIPA)
-
Toluene
-
Raney Nickel (e.g., NDHT-90)
-
Ammonia
-
Hydrogen gas
Procedure:
-
A high-pressure autoclave is charged with diisopropanolamine and toluene (e.g., 220 g DIPA and 220 ml Toluene).
-
Raney Nickel catalyst is added to the mixture.
-
The autoclave is sealed, and ammonia is introduced.
-
The system is then pressurized with hydrogen gas to the desired pressure (e.g., 5.5 kg/cm ²).
-
The reaction mixture is heated to the target temperature (e.g., 200°C) and maintained for a set duration (e.g., 4 hours) with stirring.
-
After the reaction, the autoclave is cooled to room temperature, and the pressure is carefully released.
-
The crude reaction mixture is filtered to remove the catalyst.
-
The filtrate, containing a mixture of cis- and trans-2,6-dimethylpiperazine in toluene, is then subjected to crystallization to isolate the high-purity cis isomer. Cooling the solution to a low temperature (e.g., 5°C) can facilitate crystallization.
Figure 2: Experimental workflow for Raney Nickel catalyzed synthesis.
Copper Chromite Catalyzed Synthesis
Materials:
-
Diisopropanolamine (DIPA)
-
Copper Chromite catalyst
-
Ammonia
-
Hydrogen gas
-
Solvent (optional, an organic solvent is recommended to enhance cis-selectivity)
Procedure:
-
A high-pressure reactor is charged with diisopropanolamine, copper chromite catalyst, and a suitable solvent.
-
The reactor is sealed, and liquid ammonia is added.
-
The reactor is then pressurized with hydrogen to a high pressure.
-
The mixture is heated to a high temperature (typically in the range of 200-300°C) and stirred for several hours.
-
After the reaction period, the reactor is cooled, and the pressure is released.
-
The catalyst is separated from the reaction mixture by filtration.
-
The product is isolated from the filtrate by distillation and/or crystallization.
Catalyst Activity and Selectivity: A Logical Relationship
The efficacy of a catalyst in this synthesis is determined by its ability to facilitate the necessary bond formations and breakages while directing the stereochemical outcome.
Figure 3: Factors influencing catalyst performance in this compound synthesis.
Conclusion
Based on the available data, Raney Nickel emerges as a well-documented and effective catalyst for the selective synthesis of this compound, particularly when used in conjunction with an organic solvent. While Copper Chromite is a potent hydrogenation catalyst, more specific data on its stereoselectivity for this particular reaction is needed for a direct comparison. The application of Ruthenium and Rhodium catalysts for this specific transformation remains an area with potential for further research to explore their efficacy and selectivity. The choice of catalyst will ultimately depend on the desired purity of the cis isomer, cost considerations, and process scalability. Further head-to-head comparative studies under standardized conditions would be invaluable to the research community for making more informed decisions on catalyst selection.
References
Spectroscopic Comparison of 1,4-Dimethylpiperazine: From Precursors to Product
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of 1,4-dimethylpiperazine, a key tertiary amine, with its common precursors. The synthesis of 1,4-dimethylpiperazine is frequently achieved via the Eschweiler-Clarke reaction, a reductive amination process that methylates a secondary amine using formaldehyde and formic acid.[1][2] This document offers a detailed examination of the spectroscopic transformations observed during this synthesis, providing valuable data for reaction monitoring, structural elucidation, and quality control.
The compounds under comparison are:
-
Starting Material: Piperazine
-
Reagents (Precursors): Formaldehyde and Formic Acid
-
Product: 1,4-Dimethylpiperazine
We present supporting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), summarized in clear, comparative tables. Detailed experimental protocols for both the synthesis and spectroscopic analyses are also provided.
Reaction Pathway: The Eschweiler-Clarke Methylation
The synthesis of 1,4-dimethylpiperazine from piperazine follows the Eschweiler-Clarke reaction mechanism. This process involves the formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced by formic acid.[1][3] The formic acid acts as a hydride donor, and the reaction is driven forward by the formation of carbon dioxide.[1][4] This two-step sequence is repeated to achieve dimethylation of the piperazine nitrogens. A key advantage of this reaction is that it inherently avoids the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[1][3][4]
Data Presentation: Spectroscopic Comparison
The following tables summarize the key quantitative spectroscopic data for the precursor molecules and the final product. This data highlights the distinct spectral changes that occur during the N-methylation of piperazine.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy reveals significant changes in the chemical environment of the protons and carbons, particularly the appearance of new signals corresponding to the methyl groups and a shift in the piperazine ring signals.
| Compound | Solvent | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |
| Piperazine | - | 2.68 (s, 8H, CH₂)[5] | 47.9 (CH₂)[5] |
| Formaldehyde * | D₂O | 4.8 (s, CH₂) (as paraformaldehyde) | 82.5 (as paraformaldehyde) |
| Formic Acid | CDCl₃ | 8.06 (s, 1H, CH), 10.99 (s, 1H, OH)[6] | 166.3 (C=O) |
| 1,4-Dimethylpiperazine | CDCl₃ | 2.25 (s, 6H, N-CH₃), 2.40 (s, 8H, ring CH₂) | 46.2 (N-CH₃), 55.1 (ring CH₂)[7] |
*Note: Formaldehyde readily polymerizes in solution. Data is often reported for its trimer (1,3,5-trioxane) or polymer (paraformaldehyde). The simple monomer is typically observed only in the gas phase or at very low concentrations.
Table 2: Infrared (IR) Spectroscopy Data
IR spectroscopy is instrumental in tracking the disappearance of the N-H bond from the precursor piperazine and the appearance of C-H stretches associated with the new methyl groups on the product.
| Compound | State | Characteristic IR Absorptions (cm⁻¹) | Functional Group |
| Piperazine | - | 3220-3500 (broad)[8], 2800-3000 | N-H Stretch, C-H Stretch[8] |
| Formaldehyde | Gas | 2783, 2843[9], 1746 | C-H Stretch, C=O Stretch |
| Formic Acid | Gas | 2900-3300 (very broad), 1770 | O-H Stretch, C=O Stretch[10] |
| 1,4-Dimethylpiperazine | Liquid Film | 2940, 2790, 1460, 1160[11] | C-H Stretch (CH₃ & CH₂), C-N Stretch |
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry confirms the change in molecular weight resulting from the addition of two methyl groups to the piperazine core. The fragmentation patterns also provide structural confirmation.
| Compound | Ionization | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Piperazine | EI | 86[12] | 56, 43, 30 |
| Formaldehyde | EI | 30[13] | 29, 28 |
| Formic Acid | EI | 46[6] | 45, 29, 28 |
| 1,4-Dimethylpiperazine | EI | 114[14][15] | 71, 58, 43, 42[14] |
Experimental Protocols & Workflow
Reproducibility in spectroscopic analysis begins with consistent synthesis and sample preparation. The following protocols provide a standardized approach.
Experimental Workflow
The overall process from synthesis to analysis involves a logical sequence of steps to ensure the purity of the product and the quality of the spectroscopic data.
Protocol 1: Synthesis of 1,4-Dimethylpiperazine via Eschweiler-Clarke Reaction
This protocol is adapted from established procedures for the N-methylation of secondary amines.[3]
-
Reaction Setup: To a round-bottom flask, add the secondary amine, piperazine (1.0 eq).
-
Reagent Addition: Add formic acid (3.6 eq) and a 37% aqueous solution of formaldehyde (2.2 eq). Note: Excess reagents are used to ensure complete dimethylation.
-
Heating: Heat the reaction mixture at 80-90°C for approximately 18 hours. The reaction should be monitored for the evolution of CO₂ gas.
-
Cooling and Quenching: Cool the mixture to room temperature. Add water and 1M HCl to neutralize any remaining formic acid and formaldehyde.
-
Extraction (Acidic): Extract the aqueous mixture with a nonpolar organic solvent like dichloromethane (DCM) to remove any non-basic impurities.
-
Basification: Basify the aqueous phase to a pH of 11 or higher using a strong base (e.g., NaOH pellets or concentrated solution) to deprotonate the tertiary amine product.
-
Extraction (Basic): Extract the basified aqueous phase multiple times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude 1,4-dimethylpiperazine by column chromatography or distillation.
Protocol 2: NMR Spectroscopic Analysis
This is a standard protocol for acquiring ¹H and ¹³C NMR spectra of the compounds.[5]
-
Sample Preparation: Dissolve 5-10 mg of the analyte (piperazine, 1,4-dimethylpiperazine, or formic acid) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard single-pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[5]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the TMS signal.
Protocol 3: IR Spectroscopic Analysis
-
Sample Preparation:
-
Liquids (Formic Acid, 1,4-Dimethylpiperazine): Place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Solids (Piperazine): Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid directly on the crystal.
-
-
Background Scan: Run a background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Protocol 4: Mass Spectrometric Analysis
-
Sample Introduction: Introduce a small, diluted sample of the analyte into the mass spectrometer. For volatile compounds like these, direct infusion via a syringe pump or injection into a Gas Chromatography (GC-MS) system is common.
-
Ionization: Utilize Electron Ionization (EI) as a standard method for generating fragment ions and obtaining a characteristic fragmentation pattern.
-
Mass Analysis: The ionized molecules and their fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity against m/z.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Formic acid(64-18-6) MS [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Formic acid [webbook.nist.gov]
- 11. Page loading... [guidechem.com]
- 12. Piperazine [webbook.nist.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Piperazine, 1,4-dimethyl- [webbook.nist.gov]
A Comparative Guide to the Biological Activity of Piperazine Isomers
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals. The specific placement of substituents on this versatile heterocycle can dramatically influence its pharmacological profile. This guide offers an objective comparison of the biological activities of ortho-, meta-, and para-isomers of piperazine derivatives, supported by experimental data, to inform the rational design of more potent and selective therapeutic agents.
The Influence of Isomerism on Receptor Binding Affinity
The spatial arrangement of substituents on a piperazine derivative, as dictated by positional isomerism (ortho, meta, para), is a critical factor in its interaction with biological targets. Even subtle changes in substituent placement can significantly alter a molecule's affinity and selectivity for receptors.
Serotonin 5-HT1A Receptor Affinity: A Case Study
Arylpiperazine derivatives are a well-established class of ligands for serotonin receptors, which are key targets in the management of neuropsychiatric conditions. A study on regioisomers of a novel arylpiperazine salicylamide derivative revealed a distinct difference in binding affinity for the human serotonin 5-HT1A receptor. The meta-substituted isomer demonstrated the highest affinity, followed by the ortho and then the para isomers.[1] This variation is likely due to the different ways each isomer can orient itself within the receptor's binding site, which in turn affects the formation of crucial non-covalent interactions.[1]
| Isomer Position | Compound Structure | 5-HT1A Receptor Affinity (Ki, nM) |
| Ortho | {3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 21 |
| Meta | {3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 7 |
| Para | {3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 44 |
Data compiled from a study on arylpiperazine salicylamide regioisomers. A lower Ki value indicates a higher binding affinity.[1]
Adrenergic Receptor Affinity
In the context of alpha-adrenoceptors, the substitution pattern on the phenylpiperazine moiety also plays a crucial role in determining affinity. Research on a series of 1,4-substituted piperazine derivatives indicated that an o-methoxyphenylpiperazine group was a key feature for high affinity to alpha-adrenoceptors.[2]
Comparative Antimicrobial Activity of Piperazine Isomers
Piperazine derivatives have been widely explored for their potential as antimicrobial agents. Isomeric variations can impact their effectiveness against a variety of bacterial and fungal pathogens.
Studies on meta-alkoxyphenylcarbamates that contain a substituted N-phenylpiperazine fragment have indicated that the position of the alkoxy group influences antimicrobial activity. While a direct comparison of ortho, meta, and para isomers of the same derivative was not detailed, it was observed that meta- and para-alkoxy substituted derivatives were generally more active as antimicrobial agents than the ortho-substituted ones.[1]
| Isomer Position (Alkoxy Group) | General Antimicrobial Activity Trend |
| Ortho | Generally less active |
| Meta | Generally more active |
| Para | Generally more active |
Comparative Anticancer Activity of Piperazine Isomers
The arylpiperazine scaffold is a promising framework for the development of novel anticancer agents. The position of substituents on the aryl ring can influence the cytotoxic activity of these compounds.
A review of structure-activity relationship (SAR) studies on arylpiperazine derivatives highlighted that ortho-substituted phenyl derivatives exhibited moderate to strong cytotoxic activities against the LNCaP prostate cancer cell line.[3]
| Isomer Position (on Phenyl Ring) | Cytotoxic Activity against LNCaP cells |
| Ortho | Moderate to strong |
Signaling Pathways and Experimental Workflows
To comprehend the functional outcomes of these differential receptor binding affinities, it is essential to visualize the downstream signaling pathways. Many centrally acting piperazine derivatives exert their effects through the serotonergic system.
The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Experimental Protocols
5-HT1A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of piperazine isomers for the human 5-HT1A receptor through a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]8-OH-DPAT (an agonist) or other suitable radioligand.
-
Test Compounds: Ortho-, meta-, and para-isomers of the piperazine derivative.
-
Non-specific Binding Control: 10 µM serotonin or another suitable high-concentration ligand.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in assay buffer and centrifuge to pellet. Resuspend the pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, membrane preparation, and non-specific binding control.
-
Test Compound: Assay buffer, radioligand, membrane preparation, and serial dilutions of the piperazine isomer.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a piperazine isomer that inhibits the visible growth of a microorganism.
Materials:
-
Test Compounds: Ortho-, meta-, and para-isomers of the piperazine derivative.
-
Microorganism: A standardized culture of the test bacterium or fungus.
-
Growth Medium: Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Equipment: 96-well microplates, incubator, spectrophotometer (optional).
Procedure:
-
Preparation of Test Compound Dilutions: Prepare a stock solution of each piperazine isomer in a suitable solvent. Perform serial two-fold dilutions of each isomer in the growth medium in the wells of a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microplate containing the test compound dilutions. Include a positive control (medium and inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the microplate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the test compound at which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.
References
Safety Operating Guide
Safe Disposal of cis-2,6-Dimethylpiperazine: A Guide for Laboratory Professionals
For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
The proper disposal of cis-2,6-Dimethylpiperazine is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound is a flammable solid that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] Adherence to established safety procedures and regulatory guidelines is paramount. This guide provides essential information on the safe handling and disposal of this compound in a research and development setting.
Immediate Safety and Handling Precautions
Before handling this compound, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[1]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.[3]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
Proper Disposal Procedures
The disposal of this compound must comply with federal, state, and local regulations.[4][7] In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[7][8]
Step 1: Waste Identification and Classification
This compound is classified as a flammable solid.[1][5][9] Waste containing this chemical is considered hazardous waste.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect solid this compound waste, including contaminated items such as weighing paper and disposable labware, in a designated, properly labeled hazardous waste container.
-
Do not mix this waste with other incompatible waste streams. It is incompatible with strong oxidizing agents and strong acids.[1]
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a designated, properly labeled hazardous waste container for flammable liquids.
-
Avoid mixing with incompatible solvents.
-
Step 3: Container Selection and Labeling
-
Container: Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable. Ensure the container has a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Solid," "Corrosive"). Follow your institution's specific labeling requirements.
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition, heat, and incompatible materials.[4][5]
-
Keep the container closed except when adding waste.
Step 5: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[10] This is a violation of environmental regulations and can pose a significant safety hazard.
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Solid | [1] |
| Appearance | Light yellow to off-white crystals | [1][11] |
| Melting Point | 108 - 113 °C (226.4 - 235.4 °F) | [1] |
| Boiling Point | 162 °C (323.6 °F) @ 760 mmHg | [1] |
| Flash Point | 44 - 65 °C (111.2 - 149 °F) | [1][11] |
| Molecular Formula | C6H14N2 | [2] |
| Molecular Weight | 114.19 g/mol | [2] |
Disposal Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2,6-二甲基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Hazardous Waste Regulations [rila.org]
- 9. This compound | 21655-48-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. acs.org [acs.org]
- 11. mmbio.byu.edu [mmbio.byu.edu]
Essential Safety and Logistics for Handling cis-2,6-Dimethylpiperazine
For Immediate Reference: A Guide for Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of cis-2,6-Dimethylpiperazine (CAS No: 108-49-6). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary
This compound is classified as a hazardous chemical with the following primary risks[1]:
-
Flammable Solid: May form combustible dust concentrations in air[1]. It is crucial to keep the substance away from heat, sparks, open flames, and hot surfaces[2].
-
Corrosive: Causes severe skin burns and eye damage[1].
-
Moisture Sensitive: The substance may react with moisture[3].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended. | Protects against splashes and dust, preventing severe eye damage[1]. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Chemical-resistant gloves (e.g., nitrile) and a lab coat or coveralls are required. | Prevents severe skin burns upon contact[1][2]. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask of type N95 (US) or type P3 (EN 143) respirator cartridges are suggested. | Protects against inhalation of dust and vapors, which can cause respiratory irritation[1]. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a chemical fume hood[1].
-
Preparation:
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation[4].
-
Confirm that all electrical equipment (ventilating, lighting) is explosion-proof[1].
-
Ground and bond the container and receiving equipment to prevent static discharge[2].
-
Assemble all necessary equipment and reagents before introducing the chemical to the work area.
-
-
Handling:
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly after handling[1][2].
-
Decontaminate all equipment and the work surface. A 5% solution of acetic acid followed by very hot water can be used for decontamination of surfaces[5].
-
Keep the container tightly closed and store it in a dry, cool, and well-ventilated place, specifically in a corrosives area[1].
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid residues and contaminated materials in a suitable, labeled, and sealed container.
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant[1][3]. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[4].
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C6H14N2 | [3] |
| Molecular Weight | 114.19 g/mol | [3] |
| Melting Point | 108 - 113 °C / 226.4 - 235.4 °F | [1] |
| Boiling Point | 162 °C / 323.6 °F @ 760 mmHg | [1] |
| Flash Point | 44 °C / 111.2 °F | [1] |
Occupational exposure limits for this compound have not been established by regional specific regulatory bodies[4][6].
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
